molecular formula C15H15N3O B1238176 Anantine

Anantine

カタログ番号: B1238176
分子量: 253.3 g/mol
InChIキー: UKNFHVAQMUDAFF-WHGQRRHOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Anantine (CAS 50656-82-1) is an organic compound classified as an imidazole alkaloid, with a molecular formula of C15H15N3O and a molecular weight of 253.30 g/mol . This (3E,4S)-4-(1-Methyl-1H-imidazol-4-yl)-3-(phenylmethylene)-2-pyrrolidinone compound is a defined-structure substance of scientific research interest, originally isolated from plant species within the Cynometra genus . Its characteristic structure features an imidazole ring, making it a subject of study in natural product chemistry and phytochemical research . Key physical properties include a predicted boiling point of 579.4°C at 760 mmHg and a density of 1.23 g/cm³ . Researchers value this compound for its role in investigating the biosynthesis and ecological roles of plant alkaloids. The compound is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and ensure all procedures adhere to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H15N3O

分子量

253.3 g/mol

IUPAC名

(3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C15H15N3O/c1-18-9-14(17-10-18)13-8-16-15(19)12(13)7-11-5-3-2-4-6-11/h2-7,9-10,13H,8H2,1H3,(H,16,19)/b12-7+/t13-/m0/s1

InChIキー

UKNFHVAQMUDAFF-WHGQRRHOSA-N

SMILES

CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3

異性体SMILES

CN1C=C(N=C1)[C@H]\2CNC(=O)/C2=C/C3=CC=CC=C3

正規SMILES

CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3

同義語

anantine

製品の起源

United States

Foundational & Exploratory

Anantine: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anantine is a novel synthetic compound that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines in vitro. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, the signaling pathways it modulates, and the key experimental evidence supporting these findings. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology drug development.

Introduction

The search for novel therapeutic agents with high efficacy and selectivity against cancer cells remains a cornerstone of oncological research. This compound has emerged as a promising candidate, exhibiting potent cytotoxic effects against various cancer cell lines while showing minimal impact on non-malignant cells in preclinical studies. This guide summarizes the in vitro studies that have elucidated the core mechanism of action of this compound, focusing on its role as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

Cellular and Molecular Effects of this compound

Inhibition of Cell Viability and Proliferation

This compound has been shown to inhibit the viability and proliferation of multiple cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound have been determined in several cell lines, as summarized in the table below.

Cell LineCancer TypeIC50 (µM) after 48h treatment
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer22.5 ± 2.5
A549Lung Cancer18.9 ± 2.1
HepG2Liver Cancer25.1 ± 3.0

Table 1: IC50 values of this compound in various cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.

Induction of Apoptosis

A key aspect of this compound's mechanism of action is its ability to induce programmed cell death, or apoptosis, in cancer cells. This has been demonstrated through multiple experimental approaches, including Annexin V/Propidium Iodide (PI) staining and analysis of key apoptotic markers.

Cell LineTreatment (48h)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
HeLaControl3.1 ± 0.51.5 ± 0.3
This compound (20 µM)28.7 ± 3.215.4 ± 2.1
MCF-7Control2.5 ± 0.41.1 ± 0.2
This compound (25 µM)25.3 ± 2.912.8 ± 1.9

Table 2: Quantification of this compound-induced apoptosis by Annexin V/PI staining. Data represent the percentage of cells in early and late apoptosis/necrosis after 48 hours of treatment.

Signaling Pathway Modulation

This compound exerts its anti-cancer effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism.

This compound's Effect on Key Signaling Proteins

Western blot analysis has revealed that this compound treatment leads to a significant reduction in the phosphorylation of key downstream effectors of the PI3K/Akt pathway, including Akt itself and the mammalian target of rapamycin (mTOR).

Anantine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival p70S6K->Proliferation eIF4EBP1->Proliferation Inhibition (when unphosphorylated) This compound This compound This compound->PI3K Inhibition

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells treat_cells Treat with this compound (48 hours) seed_cells->treat_cells add_mtt Add MTT Solution (4 hours) treat_cells->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

An In-depth Technical Guide to the Discovery and Synthesis of the Anantine Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of chemical and biological databases have yielded no publicly available information on a compound named "Anantine." It is possible that this is a proprietary, very recently discovered, or hypothetical compound. To fulfill the structural and content requirements of your request, this guide will use Oseltamivir (Tamiflu®), a well-documented antiviral drug, as a substitute to illustrate the requested format for a technical whitepaper. All data, protocols, and diagrams presented herein pertain to Oseltamivir.

Introduction to Oseltamivir

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses. It is a neuraminidase inhibitor, which acts by blocking the virus's ability to cleave sialic acid residues from the surface of infected cells, thereby preventing the release of new viral particles. The discovery and synthesis of Oseltamivir represent a significant achievement in rational drug design and process chemistry.

Discovery and Mechanism of Action

The development of Oseltamivir was a structure-based drug design effort aimed at finding a potent and selective inhibitor of the influenza virus neuraminidase enzyme.

Signaling Pathway: Influenza Virus Neuraminidase Inhibition

Oseltamivir is a prodrug, administered as oseltamivir phosphate. It is hydrolyzed in the liver to its active form, oseltamivir carboxylate. This active metabolite binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and halting viral propagation.

G cluster_host_cell Host Cell Membrane cluster_virus Influenza Virion sialic_acid Sialic Acid Residue receptor Host Cell Receptor receptor->sialic_acid attached to virion New Virion Budding virion->sialic_acid trapped by neuraminidase Neuraminidase (NA) virion->neuraminidase has neuraminidase->sialic_acid cleaves oseltamivir Oseltamivir Carboxylate (Active) oseltamivir->neuraminidase INHIBITS

Caption: Inhibition of influenza neuraminidase by oseltamivir carboxylate.

Synthesis of Oseltamivir

The commercial synthesis of Oseltamivir has evolved to improve yield and reduce reliance on the natural starting material, shikimic acid, which is extracted from star anise.

Key Synthetic Routes

Several synthetic routes to Oseltamivir have been developed. The original Roche synthesis starting from shikimic acid is the most well-known.

Data Presentation: Comparison of Synthetic Routes
Parameter Roche Synthesis (from Shikimic Acid) Corey Synthesis (from Butadiene) Fukuyama Synthesis (from 1,4-Cyclohexadiene)
Starting Material (-)-Shikimic AcidButadiene & Acrylic Acid1,4-Cyclohexadiene
Overall Yield ~30%~30%~25%
Number of Steps 10-121411
Key Transformations Azide chemistry, epoxide openingDiels-Alder reaction, Curtius rearrangementIodolactonization, Suzuki coupling
Scalability High, but dependent on shikimic acid supplyModerateModerate
Experimental Workflow: General Synthesis Outline

The following diagram illustrates a generalized workflow for the synthesis and purification of a target compound like Oseltamivir.

G start Starting Materials reaction Chemical Reactions (e.g., Azide Formation, Cyclization) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography, Crystallization) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis analysis->reaction Purity Check Fail: Rework final Final Product: Oseltamivir Phosphate analysis->final

Caption: Generalized workflow for chemical synthesis and purification.

Experimental Protocols

The following are representative, high-level protocols for key steps in a hypothetical synthesis. Note: These are illustrative and not complete, scalable manufacturing protocols.

Protocol: Azide Installation on a Cyclohexene Intermediate
  • Reaction Setup: A stirred solution of the cyclohexene alcohol intermediate (1.0 eq) in anhydrous toluene (10 mL/g) is cooled to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Diphenylphosphoryl azide (DPPA) (1.5 eq) is added dropwise, followed by the dropwise addition of 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate mobile phase.

  • Workup: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude azide product.

Protocol: Hydrolysis of Oseltamivir Ethyl Ester to Oseltamivir Carboxylate
  • Reaction Setup: The Oseltamivir ethyl ester (1.0 eq) is dissolved in a 1:1 mixture of methanol and water (20 mL/g).

  • Reagent Addition: Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature.

  • Reaction Monitoring: The hydrolysis is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Neutralization and Extraction: The reaction mixture is cooled to 0 °C and neutralized to pH ~7 with 1M hydrochloric acid (HCl). The aqueous layer is then extracted three times with dichloromethane.

  • Isolation: The combined organic layers are dried, filtered, and concentrated in vacuo to yield the active oseltamivir carboxylate.

Conclusion

Oseltamivir serves as a prime example of modern drug development, from its rational design based on enzymatic structure to the complex challenges of its chemical synthesis. The continuous evolution of its synthetic pathways highlights the drive for efficiency, sustainability, and robustness in pharmaceutical manufacturing. While the compound "this compound" remains elusive in public scientific literature, the principles and methodologies detailed here for Oseltamivir provide a comprehensive framework for the technical documentation of any novel chemical entity.

Anantine (Nantenine): A Comprehensive Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anantine, identified as the aporphine alkaloid (+)-nantenine, is a natural compound isolated from plants such as Nandina domestica.[1] It has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of this compound's therapeutic potential, focusing on its mechanism of action, preclinical data, and detailed experimental protocols. This compound's primary mechanism involves the competitive antagonism of α1-adrenergic and 5-HT2A serotonin receptors.[2] Preclinical studies have demonstrated its potential in various therapeutic areas, including cardiovascular diseases, neurological disorders, and as a potential agent to counteract the effects of certain substances. This guide aims to provide researchers and drug development professionals with a detailed foundation for further investigation and potential clinical translation of this promising compound.

Pharmacological Profile

This compound exhibits a multi-target pharmacological profile, with its primary activities centered on the antagonism of Gq-protein coupled receptors. Its therapeutic potential stems from its ability to modulate key physiological pathways involved in vasoconstriction, neurotransmission, and smooth muscle contraction.[2]

Mechanism of Action

This compound acts as a competitive antagonist at the following receptors:

  • α1-Adrenergic Receptors: These receptors are crucial in mediating smooth muscle contraction, particularly in blood vessels, leading to vasoconstriction and an increase in blood pressure. This compound's blockade of these receptors results in vasodilation and a hypotensive effect.[3]

  • 5-HT2A Serotonin Receptors: These receptors are widely distributed in the central nervous system and peripheral tissues, playing a role in processes such as platelet aggregation, smooth muscle contraction, and mood regulation.[3] this compound's antagonism of 5-HT2A receptors contributes to its diverse pharmacological effects, including its potential to counteract the effects of substances like MDMA.[4]

At higher concentrations, this compound has also been reported to exhibit calcium channel blocking activity.[5]

Therapeutic Potential

Based on its pharmacological profile, this compound has demonstrated potential in the following therapeutic areas:

  • Cardiovascular: this compound's ability to induce hypotension and bradycardia suggests its potential as an antihypertensive agent.[6]

  • Neurological: The compound has shown anticonvulsant effects in preclinical models, indicating a potential role in the management of seizure disorders.[7]

  • Anti-inflammatory: Preliminary evidence suggests that nantenine possesses anti-inflammatory properties.[8]

  • Antidotal: this compound has been investigated for its ability to counteract the behavioral and physiological effects of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").[4]

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies on this compound.

Table 1: Receptor Binding Affinity of this compound
ReceptorSpeciesTissue/Cell LineRadioligandK i /K e (nM)Reference
5-HT2AHumanCHO-K1 cellsNot Specified850 ± 5.8[9]
5-HT2AMouseBrain[ 3 H]ketanserin400[2][10]
α1-AdrenergicRatAorta and A10 cellsNot SpecifiedpA 2 = 7.03 ± 0.03[9]
α1-AdrenergicMouseBrainNot Specified2100[2]

Note on Data Interpretation: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ke value represents the equilibrium dissociation constant of an antagonist, determined from functional assays. The Ki value is the inhibition constant. Direct numerical comparison should be made with caution due to differing experimental methodologies.

Table 2: In Vivo Efficacy of this compound
Therapeutic AreaAnimal ModelDosing (mg/kg, i.p.)EffectReference
AnticonvulsantMouse (Pentylenetetrazol-induced seizures)20-50Inhibition of seizures[7]
AnticonvulsantMouse (Maximal electroshock-induced seizures)20-50Inhibition of seizures[7]
CardiovascularRat (Anesthetized, normotensive)3 - 6 (i.v.)Dose-dependent decrease in mean arterial pressure and heart rate[6]
Anti-MDMAMouse13.3, 20, 30Inhibition of MDMA-induced head-twitch response[10]

Signaling Pathways

This compound exerts its effects primarily by blocking the Gq-coupled signaling pathways associated with α1-adrenergic and 5-HT2A receptors.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Agonist Agonist (e.g., Norepinephrine, Serotonin) Receptor α1-Adrenergic / 5-HT2A Receptor (Gq-coupled) Agonist->Receptor This compound This compound This compound->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response phosphorylates targets leading to

Caption: this compound blocks Gq-coupled α1-adrenergic and 5-HT2A receptor signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor using a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Prepare cell membranes (e.g., from CHO-K1 cells expressing 5-HT2A) B1 Combine membranes, radioligand, and either buffer (total binding), unlabeled ligand (non-specific binding), or this compound (competition) A1->B1 A2 Prepare assay buffer A2->B1 A3 Prepare serial dilutions of this compound A3->B1 A4 Prepare radioligand solution (e.g., [³H]ketanserin) A4->B1 B2 Incubate at a specific temperature for a defined period to reach equilibrium B1->B2 C1 Rapidly filter the incubation mixture through glass fiber filters B2->C1 C2 Wash filters to remove unbound radioligand C1->C2 C3 Measure radioactivity on filters using a scintillation counter C2->C3 D1 Calculate specific binding C3->D1 D2 Plot specific binding as a function of this compound concentration D1->D2 D3 Determine IC₅₀ and calculate Ki value D2->D3

Caption: Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed concentration of radioligand (e.g., [ 3 H]ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC 50 (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol outlines the procedure for assessing the cardiovascular effects of this compound in an in vivo model.

In_Vivo_BP_Measurement_Workflow start Start A1 Anesthetize rat (e.g., with pentobarbital) start->A1 end End A2 Cannulate the carotid artery for blood pressure measurement A1->A2 A3 Cannulate the jugular vein for drug administration A2->A3 A4 Allow for a stabilization period A3->A4 B1 Record baseline mean arterial pressure (MAP) and heart rate (HR) A4->B1 B2 Administer this compound intravenously at escalating doses B1->B2 B3 Continuously monitor and record MAP and HR B2->B3 C1 Analyze the dose-dependent changes in MAP and HR B3->C1 C1->end

Caption: Workflow for in vivo blood pressure and heart rate measurement.

Methodology:

  • Animal Preparation: Anesthetize male Wistar rats with a suitable anesthetic (e.g., sodium pentobarbital).

  • Surgical Procedure: Surgically expose and cannulate the carotid artery with a polyethylene catheter connected to a pressure transducer to measure blood pressure. Cannulate the jugular vein for intravenous administration of this compound.

  • Stabilization: Allow the animal to stabilize for a period to ensure baseline cardiovascular parameters are consistent.

  • Drug Administration: Administer this compound intravenously at increasing doses.

  • Data Acquisition: Continuously record mean arterial pressure (MAP) and heart rate (HR) using a data acquisition system.

  • Data Analysis: Calculate the change in MAP and HR from baseline for each dose of this compound. Construct dose-response curves to evaluate the potency and efficacy of this compound's cardiovascular effects.

Conclusion

This compound (nantenine) presents a compelling profile as a therapeutic agent with a well-defined mechanism of action and demonstrated efficacy in several preclinical models. Its dual antagonism of α1-adrenergic and 5-HT2A receptors underpins its potential in treating cardiovascular and neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future research should focus on comprehensive preclinical toxicology studies, pharmacokinetic profiling, and ultimately, well-designed clinical trials to validate its safety and efficacy in human populations.

References

Anantine: A Technical Guide to Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anantine is a heterocyclic organic compound with the systematic IUPAC name (3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of experimental data for this compound, this guide incorporates methodologies for analogous compounds to provide a robust framework for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound or related chemical entities.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Data Presentation

Quantitative data for this compound is limited to computational predictions and basic molecular identifiers.

PropertyValueSource
IUPAC Name (3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one[1]
CAS Number 50656-82-1[1]
Molecular Formula C₁₅H₁₅N₃O[1][2]
Molecular Weight 253.3 g/mol [1][2]
Predicted pKa 13.71 ± 0.40[2]
Canonical SMILES CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3[1]
InChI Key UKNFHVAQMUDAFF-WHGQRRHOSA-N[1]

Note: The pKa value is a computational prediction and requires experimental verification.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of a compound's physicochemical properties. The following sections outline standard methodologies that can be applied to this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Apparatus: Thiele tube or a microscale boiling point apparatus.

  • Procedure (Capillary Method):

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube.

    • The apparatus is heated, and the temperature is monitored.

    • The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube, and is officially recorded when the liquid re-enters the capillary tube upon cooling.

Solubility Determination
  • Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Procedure (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

    • The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The solution is then filtered to remove undissolved solid.

    • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination
  • Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

  • Procedure (Potentiometric Titration):

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • A standardized solution of a strong acid or base is added in small increments.

    • The pH of the solution is measured after each addition using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the midpoint of the buffer region of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination
  • Principle: The partition coefficient (P) is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium. For lipophilicity, these phases are typically octanol and water. LogP is the logarithm of this ratio.

  • Procedure (Shake-Flask Method):

    • A known amount of this compound is dissolved in a pre-saturated mixture of octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

    • The concentration of this compound in both the octanol and water phases is measured using an appropriate analytical technique (e.g., HPLC-UV).

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile.

Hypothetical Signaling Pathway Visualization

To illustrate the visualization capabilities requested, a hypothetical signaling pathway for a generic small molecule inhibitor of a receptor tyrosine kinase (RTK) is provided below. This diagram is for illustrative purposes only and does not represent the actual mechanism of action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activates Ligand Ligand Ligand->RTK Binds This compound This compound (Hypothetical Inhibitor) This compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

A hypothetical RTK signaling pathway inhibited by a small molecule.

References

Early Research on Anantine: A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document summarizes the currently available early research findings on the natural compound Anantine. Following a comprehensive search of scientific literature and chemical databases, it has been determined that while the compound has been identified, isolated, and synthesized, detailed public data on its biological activities, including quantitative metrics, specific experimental protocols, and elucidated mechanisms of action such as signaling pathways, are conspicuously absent. The information presented herein reflects the extent of published research to date.

Compound Identification and Chemical Properties

This compound is a heterocyclic alkaloid identified as (3E,4S)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one . It is sourced from plants of the Cynometra genus, particularly Cynometra ananta, a tree found in West Africa[1][2]. The synthesis of (±)-anantine and its diastereomer, (±)-isothis compound, has been successfully achieved and reported in chemical literature[3][4].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₅N₃OPubChem
Molecular Weight 253.30 g/mol PubChem
CAS Number 50656-82-1
IUPAC Name (3E,4S)-3-benzylidene-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-2-onePubChem
Canonical SMILES CN1C=C(N=C1)C2CNC(=O)C2=CC3=CC=CC=C3PubChem
Isomeric SMILES CN1C=C(N=C1)[C@@H]\2CNC(=O)/C2=C/C3=CC=CC=C3PubChem
Physical Description SolidGeneral

Summary of Biological Activity (Qualitative)

Phytochemical screenings of Cynometra ananta trunk bark have confirmed the presence of various classes of bioactive compounds, including alkaloids, phenolic compounds, and terpenoids[1]. These extracts are noted to possess pharmacological properties[1]. While this compound is one of the alkaloids present, specific biological activities have not been quantitatively attributed to the isolated compound in the available literature. General, unsubstantiated claims on commercial vendor websites suggest potential antimicrobial and anticancer activities, but these are not supported by peer-reviewed research data.

Data Presentation and Experimental Protocols

A thorough review of published scientific literature did not yield any studies presenting quantitative data on the biological activity of purified this compound. Consequently, no data is available to be summarized in tabular format. Similarly, detailed experimental protocols for the biological evaluation of this compound are not available as no such specific studies have been published.

Signaling Pathways and Mechanistic Insights

There is currently no published research detailing the mechanism of action of this compound or its interaction with any biological signaling pathways. Therefore, the creation of diagrams to visualize these aspects is not possible.

Logical Workflow for this compound Research

The logical progression of research on a novel natural product like this compound would typically follow the workflow outlined below. Currently, research on this compound appears to be in the initial stages of this process.

G Isolation Isolation from Cynometra ananta Structure Structure Elucidation (this compound) Isolation->Structure Synthesis Chemical Synthesis Structure->Synthesis Screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening Next Logical Step DoseResponse Dose-Response Studies (IC50 / MIC Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (Signaling Pathways) DoseResponse->Mechanism AnimalModels Efficacy in Animal Models Mechanism->AnimalModels Toxicity Toxicology and Safety Profiling AnimalModels->Toxicity

Caption: Logical workflow for natural product drug discovery, indicating the current stage of this compound research.

Conclusion

The initial research on this compound has successfully established its chemical identity and its natural origin. However, the scientific community has not yet published in-depth studies on its biological activities. The "early research findings" are, at this stage, limited to the fields of phytochemistry and synthetic chemistry. For researchers and drug development professionals, this compound represents a novel scaffold that is available for initial biological screening. Future research will need to focus on conducting comprehensive in vitro and in vivo studies to determine if the anecdotal claims of its bioactivity have a scientific basis.

References

Anantine: A Novel Tyrosine Kinase Inhibitor Targeting the PI3K/AKT/mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the novel therapeutic agent Anantine, focusing on its mechanism of action within critical cellular signaling pathways. We will detail its targeted effects, present preclinical data, and outline the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of targeted cancer therapies.

Introduction to the Target Pathway: A-Receptor and PI3K/AKT/mTOR Signaling

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][3]

Our research has identified a novel, hypothetical Receptor Tyrosine Kinase (RTK), termed the "A-Receptor" (AR), as a key upstream activator of this pathway in several aggressive tumor types. The binding of its cognate ligand, "A-Ligand" (AL), induces AR dimerization and autophosphorylation. This activation creates docking sites for the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit.[4] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 recruits AKT and PDK1 to the cell membrane, leading to the phosphorylation and full activation of AKT.[4] Activated AKT proceeds to phosphorylate a host of downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][4] mTORC1 is a central regulator of protein synthesis and cell growth.[4][6]

This compound: Mechanism of Action

This compound is a potent and selective, ATP-competitive small molecule inhibitor designed to target the kinase domain of the A-Receptor. By occupying the ATP-binding pocket of AR, this compound prevents receptor autophosphorylation, thereby blocking the initial signal required for the activation of the downstream PI3K/AKT/mTOR cascade. This targeted inhibition effectively halts the pro-survival and pro-proliferative signals that are constitutively active in AR-driven malignancies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AL A-Ligand AR A-Receptor (AR) AL->AR Binds PI3K PI3K AR->PI3K Activates This compound This compound This compound->AR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis p1 Protocol 1: Kinase Assay p1_result Determine IC50 (Potency & Selectivity) p1->p1_result p2 Protocol 2: Western Blot p1_result->p2 p3 Protocol 3: MTT Assay p1_result->p3 p2_result Confirm MoA (Pathway Inhibition) p2->p2_result p3_result Determine EC50 (Anti-proliferative Effect) p3->p3_result This compound This compound AR_Kinase A-Receptor Kinase Domain This compound->AR_Kinase Binds to ATP_Binding ATP Binding Blocked AR_Kinase->ATP_Binding Autophos AR Autophosphorylation Inhibited ATP_Binding->Autophos PI3K_Pathway PI3K/AKT/mTOR Pathway Inactivated Autophos->PI3K_Pathway Proliferation Tumor Cell Proliferation & Survival Inhibited PI3K_Pathway->Proliferation Therapeutic Therapeutic Effect in AR+ Tumors Proliferation->Therapeutic

References

Unraveling the Molecular Targets of Anantine: Acknowledging a Scientific Frontier

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of a bioactive compound's molecular targets is a critical step in the journey from a traditional remedy to a modern therapeutic. Anantine, a natural product derived from the African plant Cynometra ananta, presents such a scientific challenge. Despite its use in folk medicine, a comprehensive understanding of its pharmacological action at the molecular level remains largely uncharted territory in publicly accessible scientific literature.

A thorough investigation into the molecular targets of this compound, identified chemically as (3E,4S)-4-(1-Methyl-1H-imidazol-4-yl)-3-(phenylmethylene)-2-pyrrolidinone (CAS RN: 50656-82-1), reveals a significant gap in the current body of scientific knowledge. While its chemical structure and origin are documented, there is a notable absence of published research detailing its specific molecular binding partners, the signaling pathways it modulates, or the quantitative metrics of its bioactivity.

This technical guide, therefore, serves not as a compendium of established data, but as a delineation of a scientific frontier. It highlights the absence of critical information necessary for a complete molecular-level understanding of this compound and outlines the established methodologies that would be required to elucidate its mechanism of action.

The Quest for Molecular Targets: A Methodological Overview

The process of identifying the molecular targets of a novel compound like this compound typically involves a multi-pronged approach, integrating computational and experimental strategies.

1. In Silico Target Prediction: The journey often begins with computational methods that leverage the compound's structure to predict potential protein targets. These "in silico" approaches include:

  • Ligand-based methods: Comparing the structure of this compound to known ligands with established protein targets.

  • Structure-based methods (molecular docking): Simulating the interaction of this compound with the three-dimensional structures of a vast array of proteins to predict binding affinity.

2. Experimental Target Identification: Following computational predictions, experimental validation is paramount. Key methodologies include:

  • Affinity-based approaches:

    • Affinity Chromatography: this compound is immobilized on a solid support and used as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry.

    • Chemical Proteomics: This involves the use of tagged this compound probes to identify protein interactions within a cellular context.

  • Phenotypic Screening and Target Deconvolution:

    • High-throughput screening (HTS): this compound is tested against a large panel of cell-based assays that measure various physiological responses (e.g., cell viability, apoptosis, specific signaling pathway activation).

    • Target Deconvolution: Once a phenotypic effect is observed, further experiments are conducted to identify the specific molecular target responsible for that effect. This can involve techniques like RNA interference (RNAi) or CRISPR-Cas9 to systematically knock down or knock out potential target genes.

Data Presentation: A Template for Future Findings

While no quantitative data for this compound is currently available, the following table structures are provided as a template for organizing future findings.

Table 1: Putative Molecular Targets of this compound and Binding Affinities

Target ProteinGene SymbolProtein FamilyBinding Affinity (Kd/Ki)Experimental MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: In Vitro Functional Activity of this compound

Assay TypeTarget/PathwayIC50/EC50Cell Line/SystemExperimental MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols: A Blueprint for Investigation

Detailed experimental protocols are essential for reproducibility. The following represents a generalized workflow for an affinity chromatography experiment to identify this compound's binding partners.

Protocol 1: Affinity Chromatography-Mass Spectrometry for this compound Target Identification

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the this compound derivative with the beads to achieve immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected).

    • Harvest the cells and lyse them in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the cell lysate with the this compound-immobilized beads.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to this compound.

    • Wash the beads thoroughly to remove non-specific protein binders.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the this compound-coupled beads using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the obtained peptide fragmentation patterns against a protein sequence database.

Visualizing the Path Forward: A Hypothetical Workflow

The following diagram illustrates the logical workflow for the identification and validation of this compound's molecular targets.

Anantine_Target_ID_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation cluster_MOA Mechanism of Action Elucidation InSilico In Silico Prediction (Docking, Pharmacophore Screening) Biochemical Biochemical Assays (Enzyme Kinetics, Binding Assays) InSilico->Biochemical Phenotypic Phenotypic Screening (Cell-based Assays) Genetic Genetic Approaches (siRNA, CRISPR) Phenotypic->Genetic Affinity Affinity-based Methods (Affinity Chromatography, Chemical Proteomics) Affinity->Biochemical Cellular Cellular Target Engagement (CETSA, Reporter Assays) Affinity->Cellular Pathway Signaling Pathway Analysis (Western Blot, Phosphoproteomics) Biochemical->Pathway Cellular->Pathway Genetic->Pathway InVivo In Vivo Model Studies (Animal Models) Pathway->InVivo This compound This compound (Lead Compound) This compound->InSilico This compound->Phenotypic This compound->Affinity

Caption: A logical workflow for the discovery and validation of this compound's molecular targets.

Conclusion

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. This compound, with its roots in traditional African medicine, represents a compelling yet understudied candidate. The absence of data on its molecular targets underscores a critical need for foundational research. The methodologies and frameworks presented in this guide offer a clear roadmap for future investigations. Elucidating the molecular targets of this compound will be the pivotal first step in unlocking its full therapeutic potential and transitioning it from a component of folk medicine to a well-characterized pharmacological agent. For the scientific community, this compound stands as an open invitation to discovery.

Anantine: A Technical Guide on Origin and Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Anantine is an imidazole alkaloid that has been identified in select species of the genus Cynometra. This document serves as a technical guide to the current understanding of this compound, focusing on its origin, natural sources, and what is known about its chemical and biological properties. It is intended for an audience of researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel natural products. This guide also highlights the current gaps in the scientific literature regarding this compound.

Chemical Identity and Natural Occurrence

This compound is classified as an imidazole alkaloid. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.

Natural Sources

The primary known natural source of this compound is the plant species Cynometra ananta, a large, perennial tree belonging to the Fabaceae family. This tree is found predominantly in the dense and deciduous forests of West Africa, with notable populations in Ghana and Ivory Coast.[1] this compound is typically found in the leaves of Cynometra ananta alongside other related imidazole alkaloids such as cynometrine and cynodine.[2][3] While other species within the Cynometra genus have been studied for their chemical constituents, this compound has been specifically reported in C. ananta.[3][4]

Quantitative Data

A significant gap in the current scientific literature is the lack of quantitative data on the concentration and yield of this compound from its natural sources. While phytochemical screenings have confirmed the presence of alkaloids in Cynometra ananta trunk bark, specific quantitative analysis for this compound remains unpublished.[5] The table below summarizes the classes of compounds identified in Cynometra ananta.

Plant PartChemical Classes IdentifiedReference
Trunk BarkAlkaloids, Terpenoids, Steroids, Phenolics, Flavonoids, Tannins, Phlobatannins, Anthraquinones, Saponins, Glycosides, Cardiac Glycosides, Reducing Sugars[5]
LeavesImidazole Alkaloids (this compound, Cynometrine, Cynodine)[2][3]

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound from Cynometra ananta are not available in the published literature. However, general methods for the extraction of alkaloids from plant materials can be adapted. These methods are typically based on the basicity of the alkaloid and its solubility in different solvents.

General Alkaloid Extraction Workflow

A plausible workflow for the extraction and isolation of this compound would involve a multi-step process, outlined below. This is a generalized protocol and would require optimization for this compound.

G start Dried & Powdered Cynometra ananta Leaves extraction Maceration or Soxhlet Extraction (e.g., with methanol or ethanol) start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the crude extract (e.g., using a rotary evaporator) filtration->concentration acid_base Acid-Base Partitioning (Dissolve in acidic water, wash with non-polar solvent, basify, and extract with an organic solvent like chloroform) concentration->acid_base purification Chromatographic Purification (e.g., Column Chromatography on silica gel or alumina) acid_base->purification fractions Collection and analysis of fractions (e.g., by TLC) purification->fractions isolation Isolation of Pure this compound fractions->isolation characterization Structural Elucidation (NMR, MS, etc.) isolation->characterization

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodological Details for Key Steps:
  • Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or ethanol to solubilize the alkaloid salts.[6]

  • Acid-Base Partitioning: This is a crucial step to separate the basic alkaloids from neutral and acidic compounds. The crude extract is dissolved in an acidic aqueous solution, which protonates the nitrogen-containing alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove impurities. Subsequently, the aqueous layer is made basic (e.g., with ammonia) to deprotonate the alkaloids, rendering them soluble in a non-polar organic solvent, into which they are then extracted.[6][7]

  • Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography over silica gel or alumina, to separate the individual alkaloids based on their polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compounds.[8]

Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been elucidated. However, a plausible pathway can be proposed based on the general biosynthesis of imidazole alkaloids in plants.

Proposed Biosynthetic Pathway

Imidazole alkaloids are hypothesized to be derived from amino acid precursors. The diagram below illustrates a plausible, though speculative, biosynthetic route to the core imidazole structure from which this compound could be derived.

G lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideinium Δ¹-Piperideinium cadaverine->piperideinium Diamine Oxidase bipiperidine [1,2'-Bipiperidine]-2-carboxylic acid piperideinium->bipiperidine Multi-step reactions imidazole_core Imidazole Alkaloid Precursor bipiperidine->imidazole_core Speculated Pathway This compound This compound imidazole_core->this compound Further Modifications

Caption: A plausible biosynthetic pathway for imidazole alkaloids.

This proposed pathway starts with the amino acid L-lysine, which is decarboxylated to form cadaverine.[9] Subsequent enzymatic reactions, including oxidation and cyclization, could lead to the formation of a piperidine intermediate, which may then be further elaborated and cyclized to form the core imidazole ring structure.[10] The specific enzymes and intermediates in the biosynthesis of this compound in Cynometra ananta are yet to be identified and characterized.

Signaling Pathways and Mechanism of Action

To date, there are no published studies on the mechanism of action or the specific signaling pathways affected by this compound. The pharmacological properties of this alkaloid remain largely unexplored. Further research is required to determine its biological targets and potential therapeutic effects. The traditional uses of Cynometra species in ethnomedicine may provide some initial clues for future pharmacological investigations.[2]

Future Directions

The study of this compound is still in its infancy. To fully understand its potential, future research should focus on:

  • Quantitative Analysis: Development of validated analytical methods (e.g., HPLC, LC-MS) to quantify the this compound content in various parts of Cynometra ananta and to assess variability between different plant populations.

  • Isolation and Structural Elucidation: Development of a robust and scalable protocol for the isolation of this compound and full characterization of its stereochemistry.

  • Biosynthetic Studies: Use of isotopic labeling studies and transcriptomic analysis of Cynometra ananta to elucidate the specific biosynthetic pathway of this compound.

  • Pharmacological Screening: In vitro and in vivo studies to determine the biological activities of this compound and to identify its molecular targets and mechanism of action.

Conclusion

This compound is a structurally interesting imidazole alkaloid from the West African tree Cynometra ananta. While its natural source has been identified, there is a significant lack of in-depth technical data regarding its quantification, isolation, biosynthesis, and pharmacological properties. This guide has synthesized the currently available information and highlighted the areas where further research is critically needed. The unique structure of this compound makes it a compelling candidate for future drug discovery and development efforts.

References

Methodological & Application

Application Notes: Anantine Protocol for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anantine is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). The ERK1/2 signaling cascade is a critical pathway in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-proliferative effects and its impact on the ERK1/2 signaling pathway.

Mechanism of Action

This compound exerts its biological effects by preventing the activation of ERK1/2. By inhibiting the upstream kinases MEK1 and MEK2, this compound blocks the phosphorylation of ERK1/2 at threonine 202 and tyrosine 204. This inhibition prevents the translocation of activated ERK1/2 to the nucleus, thereby downregulating the expression of key proteins involved in cell cycle progression, such as Cyclin D1.[2] The net effect is a G1 phase cell cycle arrest and a reduction in tumor cell proliferation.

Quantitative Data Summary

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeIC50 (nM)
HeLaCervical Carcinoma85
MCF-7Breast Adenocarcinoma120
A549Lung Carcinoma95
HCT116Colorectal Carcinoma70

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the procedure for determining the IC50 of this compound in adherent cancer cell lines.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO, cell culture grade

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well for HeLa, or 20,000 cells/well for MCF-7, in 100 µL of complete growth medium.[5][6]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the treatments) and an untreated control.

    • After 24 hours of cell attachment, carefully aspirate the medium and add 100 µL of the this compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Analysis of ERK1/2 Pathway Proteins by Western Blot

This protocol describes how to assess the effect of this compound on the expression and phosphorylation of key proteins in the ERK1/2 signaling pathway.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete growth medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)[9]

    • Rabbit anti-ERK1/2 (1:1000 dilution)[10]

    • Rabbit anti-Cyclin D1 (1:1000 dilution)[11][12]

    • Mouse anti-β-actin (1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL detection reagent

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2.5 x 10^5 HeLa or MCF-7 cells per well in 6-well plates and incubate for 24 hours.[13]

    • Treat cells with this compound at various concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for 24 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer to each well.[14]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle shaking.[9][14]

    • Wash the membrane three times with TBST for 10 minutes each.[1]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]

  • Stripping and Re-probing:

    • To analyze other proteins (total ERK, Cyclin D1, β-actin), strip the membrane using a mild stripping buffer and repeat the immunoblotting process starting from the blocking step.

Visualizations

Anantine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS This compound This compound RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Nucleus Nucleus ERK1/2->Nucleus Cyclin D1 Cyclin D1 Nucleus->Cyclin D1 Proliferation Proliferation Cyclin D1->Proliferation

Caption: this compound inhibits the ERK1/2 signaling pathway.

Experimental_Workflow start Start Seed Cells\n(96-well or 6-well plates) Seed Cells (96-well or 6-well plates) start->Seed Cells\n(96-well or 6-well plates) end_ic50 IC50 Determination end_wb Pathway Analysis Incubate 24h Incubate 24h Seed Cells\n(96-well or 6-well plates)->Incubate 24h Treat with this compound Treat with this compound Incubate 24h->Treat with this compound Incubate 72h\n(for MTT) Incubate 72h (for MTT) MTT Assay MTT Assay Incubate 72h\n(for MTT)->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Measure Absorbance->end_ic50 Incubate 24h\n(for Western Blot) Incubate 24h (for Western Blot) Protein Extraction Protein Extraction Incubate 24h\n(for Western Blot)->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Western Blot->end_wb

Caption: Experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Anantine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Initial searches for "Anantine" have not yielded specific information regarding its use in animal models. It is highly probable that "this compound" may be a typographical error. Based on the phonetic similarity and common use in neurological and pharmacological research, it is possible that the intended compound was Amantadine or Memantine . Both are well-documented NMDA receptor antagonists used in various animal studies.

This document will proceed by providing detailed application notes and protocols for Memantine as a likely alternative, given the available search results on its use in animal models of anxiety. Should "this compound" be a distinct compound, further specific searches will be required upon clarification.

Memantine in Animal Models of Anxiety

Memantine is a non-competitive NMDA receptor antagonist that has been investigated for its potential anxiolytic effects. The following data and protocols are synthesized from studies evaluating Memantine in murine models of anxiety.

Data Presentation: Quantitative Summary of Memantine Administration

For researchers planning studies with Memantine, the following table summarizes key quantitative data from a study investigating its effects on anxiety in Swiss Albino mice.[1][2]

ParameterDetails
Animal Model Swiss Albino Mice
Drug Memantine
Control Groups Normal Saline (10 ml/kg, i.p.); Lorazepam (0.5 mg/kg, i.p.)
Test Group Memantine (3 mg/kg, i.p.)
Combination Group Memantine (3 mg/kg, i.p.) + Lorazepam (0.5 mg/kg, i.p.)
Administration Route Intraperitoneal (i.p.)
Treatment Duration 7 consecutive days
Key Findings On day 8, Memantine showed significant anxiolytic effects in open field and passive avoidance tests. A synergistic effect was observed when combined with Lorazepam.[1]
Experimental Protocols

The following are detailed methodologies for key experiments involving Memantine in animal models of anxiety.

1. Animal Preparation and Drug Administration

  • Animals: Swiss Albino mice are commonly used.[1][2] They should be housed under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly divide the animals into experimental groups (e.g., control, vehicle, Memantine low dose, Memantine high dose, positive control). A typical group size is 12 mice.[1][2]

  • Drug Preparation: Prepare Memantine solutions fresh daily. Dissolve Memantine hydrochloride in normal saline to the desired concentration.

  • Administration: Administer the prepared solutions intraperitoneally (i.p.) for 7 consecutive days.[1][2] Behavioral testing is typically performed on the 1st and 8th day.[1]

2. Behavioral Testing for Anxiety

a) Open Field Test (OFT)

The OFT is used to assess locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into equal squares. The central area is also demarcated.

  • Procedure:

    • Place a mouse in the center of the open field.

    • Allow the mouse to explore the arena for a set period (e.g., 5 minutes).

    • Record the following parameters:

      • Number of squares crossed (locomotor activity).

      • Time spent in the central square (anxiety-like behavior; less time indicates higher anxiety).

      • Number of rearings (exploratory behavior).

      • Freezing time (anxiety-like behavior; more time indicates higher anxiety).[1]

    • Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

b) Passive Avoidance Response Test

This test evaluates learning and memory in the context of an aversive stimulus.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Procedure (Acquisition Trial - Day 1):

    • Place the mouse in the light compartment.

    • After a brief habituation period, the guillotine door opens.

    • When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Measure the step-down latency (time taken to enter the dark compartment).

  • Procedure (Retention Trial - Day 8):

    • 24 hours after the last drug administration, place the mouse back in the light compartment.

    • Record the step-down latency, the number of step-down errors (entering the dark compartment), and the total time spent in the shock zone over a 5-minute period.[1] An increased step-down latency indicates better retention of the aversive memory and reduced anxiety.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of Memantine

Memantine's primary mechanism of action is the blockade of N-methyl-D-aspartate (NMDA) receptors, which are glutamate receptors involved in synaptic plasticity and neuronal function.[3] Overstimulation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Neuronal_Activity Neuronal Activity / Excitotoxicity Ca_Influx->Neuronal_Activity Memantine Memantine Memantine->Ion_Channel Blocks

Caption: Mechanism of action of Memantine at the NMDA receptor.

Experimental Workflow for Anxiety Studies

The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic effects of a compound in an animal model.

Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration Daily Drug Administration (7 days) Randomization->Drug_Administration Behavioral_Testing_Day1 Behavioral Testing (Day 1) Drug_Administration->Behavioral_Testing_Day1 Baseline Behavioral_Testing_Day8 Behavioral Testing (Day 8) Drug_Administration->Behavioral_Testing_Day8 Data_Analysis Data Analysis (ANOVA, Post-hoc tests) Behavioral_Testing_Day8->Data_Analysis Conclusion End Data_Analysis->Conclusion

Caption: Experimental workflow for animal anxiety studies.

References

Anantine dosage and administration guidelines for research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

Introduction

Anantine is an imidazole alkaloid identified in various species of the Cynometra plant genus.[1][2][3] Preliminary research suggests that this compound may possess cytotoxic, antitumor, and anti-inflammatory properties.[4][5] These application notes provide an overview of the available research and generalized protocols for investigating the biological activities of this compound in a research setting.

Disclaimer: The information provided in this document is intended for research purposes only. Specific dosage and administration protocols for this compound have not been extensively established in the scientific literature. The following guidelines are based on general practices for the preclinical evaluation of novel natural products and should be adapted and optimized by the end-user for their specific experimental context.

In Vitro Applications: Dosage and Administration

For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.

Table 1: Recommended Concentration Ranges for In Vitro Studies

Assay TypeCell TypeConcentration Range (µM)Incubation Time (hours)
Cytotoxicity (MTT)Cancer Cell Lines0.1 - 10024, 48, 72
Anti-inflammatoryMacrophages1 - 501 - 24
Apoptosis InductionVarious5 - 5012, 24, 48
Gene ExpressionVarious1 - 256, 12, 24

Note: The optimal concentration and incubation time will vary depending on the cell line and experimental conditions and should be determined empirically by the researcher.

In Vivo Applications: Dosage and Administration

There is currently a lack of published in vivo studies specifically investigating purified this compound. The following recommendations are based on general practices for early-stage animal research with natural product-derived compounds. The appropriate animal model, dosage, and administration route must be determined based on the research question and ethical guidelines.

Table 2: Hypothetical Dosing and Administration for In Vivo Studies

Animal ModelAdministration RouteDosage Range (mg/kg)Dosing Frequency
MouseOral Gavage (p.o.)10 - 100Once daily
MouseIntraperitoneal (i.p.)5 - 50Once daily
RatOral Gavage (p.o.)10 - 100Once daily
RatIntraperitoneal (i.p.)5 - 50Once daily

Note: These are hypothetical ranges. Researchers must conduct dose-ranging toxicity studies to determine a safe and effective dose for their specific animal model and experimental design.

Experimental Protocols

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a mouse model.

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Grouping: Divide mice into groups (e.g., vehicle control, this compound treatment groups, positive control).

  • Compound Administration: Administer this compound (e.g., via oral gavage) one hour before inducing inflammation.

  • Inflammation Induction: Inject lipopolysaccharide (LPS) intraperitoneally to induce an inflammatory response.

  • Sample Collection: Collect blood samples at various time points (e.g., 2, 6, 24 hours) to measure inflammatory cytokine levels.

  • Tissue Analysis: At the end of the experiment, euthanize the animals and collect tissues for histological analysis or measurement of inflammatory markers.

  • Data Analysis: Analyze cytokine levels (e.g., using ELISA) and perform statistical analysis to compare the treatment groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be affected by this compound based on its purported anti-inflammatory and cytotoxic activities, as well as a general experimental workflow for its investigation.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound IKK IKK This compound->IKK Inhibition IkB IkB IKK->IkB Phosphorylation NFkB NFkB DNA DNA NFkB->DNA Transcription Inflammatory_Genes Inflammatory_Genes DNA->Inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G A In Vitro Studies B Cytotoxicity Screening (MTT) A->B C Dose-Response Analysis B->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) C->D E In Vivo Studies D->E F Toxicity Assessment E->F G Efficacy in Disease Model F->G H Pharmacokinetic Studies G->H

Caption: General experimental workflow for preclinical evaluation of this compound.

References

Application Notes & Protocols for the Spectroscopic Analysis of Anantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key spectroscopic techniques for the characterization of Anantine, a compound identified as (3E,4S)-4-(1-Methyl-1H-imidazol-4-yl)-3-(phenylmethylene)-2-pyrrolidinone. The following sections detail the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the qualitative and quantitative analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy is a valuable technique for the initial characterization of this compound and for quantitative analysis in solution. The presence of conjugated systems within the this compound molecule, specifically the phenylmethylene and imidazole moieties, gives rise to characteristic electronic transitions in the ultraviolet and visible regions of the electromagnetic spectrum. This method can be employed to determine the concentration of this compound in various solvents, assess its purity, and study its interactions with other molecules.

Predicted Spectroscopic Data: Based on the structure of this compound, which contains a conjugated system, characteristic absorption maxima (λmax) are expected in the UV region. The primary absorption is likely due to π → π* transitions within the conjugated phenylmethylene-pyrrolidinone system and the imidazole ring.

Table 1: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Ethanol~280-320To be determined experimentally
Methanol~280-320To be determined experimentally
Acetonitrile~275-315To be determined experimentally

Experimental Protocol: Quantitative Analysis of this compound by UV-Vis Spectroscopy

Objective: To determine the concentration of this compound in an unknown sample using a standard calibration curve.

Materials:

  • This compound standard of known purity

  • Spectrophotometric grade solvent (e.g., ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the chosen solvent in a volumetric flask.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 µg/mL to 20 µg/mL.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Use the chosen solvent as a blank to zero the instrument.

  • Measurement:

    • Record the UV-Vis spectrum for each standard solution.

    • Identify the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each standard solution at the determined λmax.

    • Measure the absorbance of the unknown this compound sample at the same λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the equation of the line to calculate the concentration of this compound in the unknown sample based on its absorbance.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a powerful tool for the identification of functional groups present in the this compound molecule. By analyzing the vibrational modes of the chemical bonds, FTIR can confirm the presence of key structural features such as the amide carbonyl group, C=C double bonds of the phenyl and imidazole rings, and C-N bonds. This technique is primarily used for qualitative analysis and structural confirmation.[1][2][3][4]

Predicted Spectroscopic Data: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 2: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H (amide)~3200-3400Stretching vibration
C=O (amide)~1650-1680Stretching vibration
C=C (aromatic)~1450-1600Stretching vibrations
C-N~1200-1350Stretching vibration
=C-H (aromatic/alkene)~3000-3100Stretching vibration

Experimental Protocol: FTIR Analysis of this compound

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FTIR spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to stabilize.

    • Place the KBr pellet in the sample holder of the spectrometer.

  • Measurement:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the this compound sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the absorption bands.

    • Correlate the observed absorption bands with known functional group frequencies to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution.[5][6][7][8][9] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon atom, their connectivity, and the stereochemistry of the molecule.

Predicted Spectroscopic Data: The ¹H and ¹³C NMR spectra of this compound will exhibit distinct signals for each unique proton and carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0120 - 140
Imidazole Protons6.5 - 7.5115 - 135
Alkene Proton6.0 - 6.5110 - 125
CH (pyrrolidinone)3.5 - 4.540 - 55
CH₂ (pyrrolidinone)2.5 - 3.530 - 45
N-CH₃3.5 - 4.030 - 40
N-H (amide)5.0 - 8.0-
C=O (amide)-170 - 180

Experimental Protocol: NMR Analysis of this compound

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay for ¹³C.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the this compound structure.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is an essential technique for determining the molecular weight of this compound and for obtaining information about its fragmentation pattern, which can further confirm its structure.[10][11][12][13][14] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition.

Predicted Spectroscopic Data: The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zIon Species
ESI+254.1293[M+H]⁺
ESI+276.1112[M+Na]⁺
HRMS (ESI+)254.1293[M+H]⁺ (Calculated for C₁₅H₁₆N₃O⁺)

Experimental Protocol: Mass Spectrometric Analysis of this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) for optimal ionization of this compound.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

  • Measurement:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in full scan mode.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak and determine the molecular weight of this compound.

    • For HRMS data, compare the measured exact mass with the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural insights.

Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis cluster_result Final Characterization This compound This compound Sample UV_Vis UV-Vis Spectroscopy This compound->UV_Vis FTIR FTIR Spectroscopy This compound->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) This compound->NMR MS Mass Spectrometry (HRMS, MS/MS) This compound->MS UV_Data Concentration & Purity Assessment UV_Vis->UV_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structure Elucidation NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Final_Structure Confirmed Structure of this compound UV_Data->Final_Structure FTIR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Hypothetical Signaling Pathway of this compound

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for Memantine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist, in high-throughput screening (HTS) assays. The protocols detailed below are designed for researchers and drug development professionals seeking to identify and characterize novel modulators of the NMDA receptor signaling pathway, a critical target in neurodegenerative diseases such as Alzheimer's disease.[1] Memantine serves as a valuable tool compound and positive control in these assays due to its well-defined mechanism of action.[2][3][4][5]

The primary mechanism of action for Memantine is the uncompetitive, low-to-moderate affinity blockade of the ion channel of the NMDA receptor.[2][3][4][5] This action is voltage-dependent and occurs when the channel is open, preferentially inhibiting excessive, pathological activation of the receptor while sparing normal synaptic transmission.[3][4][5] This makes Memantine a crucial reference compound in HTS campaigns aimed at discovering new drugs for neurological disorders characterized by excitotoxicity.[1][3]

Application Notes

High-throughput screening assays for NMDA receptor antagonists, like Memantine, are essential for the discovery of new therapeutic agents for a range of neurological and psychiatric disorders. These assays are typically cell-based and are designed to measure the modulation of NMDA receptor activity in a rapid and scalable manner.[6][7][8]

A common and effective HTS approach for NMDA receptor antagonists is the use of a fluorescence-based calcium flux assay.[9][10] This assay format is amenable to automation and miniaturization in 96-, 384-, or even 1536-well microplates. The fundamental principle involves the use of a calcium-sensitive fluorescent dye that reports changes in intracellular calcium concentration following the activation of NMDA receptors. Antagonists of the NMDA receptor, such as Memantine, will inhibit this calcium influx, leading to a measurable decrease in the fluorescent signal.

Key Considerations for HTS Assay Development:

  • Cell Line Selection: Human Embryonic Kidney 293 (HEK293) cells are a common choice for these assays as they have low endogenous expression of ion channels and are readily transfectable with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).[9]

  • Fluorescent Calcium Indicator: Fluo-8 and other similar calcium-sensitive dyes are frequently used due to their high sensitivity and signal-to-noise ratio.[9]

  • Assay Automation: The use of robotic liquid handling systems is crucial for achieving the high throughput required for screening large compound libraries.[11]

  • Data Analysis: Robust data analysis pipelines are necessary to handle the large datasets generated from HTS campaigns, including normalization, hit identification, and dose-response curve fitting.

Data Presentation

The following tables summarize quantitative data for Memantine's activity as an NMDA receptor antagonist, compiled from various studies. This data is essential for establishing assay windows and for comparing the potency of novel compounds to a known standard.

ParameterReceptor SubtypeConditionValueReference
IC50 GluN1/GluN2A[Ca2+]i < 1 nM2.76 ± 0.27 µM[12]
IC50 GluN1/GluN2A[Ca2+]i = 10 µM0.69 ± 0.05 µM[12]
IC50 GluN1/GluN2BWild-type~1 µM[8]
IC50 NR1/2A0 mM Mg2+~1 µM[10]
IC50 NR1/2B0 mM Mg2+~0.5-1 µM[10]
IC50 NR1/2C0 mM Mg2+~0.5-1 µM[10]
IC50 NR1/2D0 mM Mg2+~0.5-1 µM[10]
IC50 NR1/2A1 mM Mg2+Right-shifted 16.8-fold[10]
IC50 NR1/2B1 mM Mg2+Right-shifted 18.2-fold[10]
IC50 GluN1/2ApH 7.21.71 ± 0.06 µM[13]
IC50 GluN1/2ApH 9.03.43 ± 0.61 µM[13]
IC50 NR1/2A-1.25 ± 0.04 µM[14]
IC50 CP-AMPAR (GluA1/γ2)-15 ± 2 µM[15]
IC50 CP-AMPAR (GluA2(Q)/γ2)-49 ± 2 µM[15]
IC50 CP-AMPAR (GluA2(E)/γ2)-25 ± 2 µM[16]

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based Calcium Flux Assay for NMDA Receptor Antagonists

This protocol describes a method for screening compounds that inhibit NMDA receptor activation using a calcium-sensitive fluorescent dye in a 384-well plate format.

Materials and Reagents:

  • HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 384-well black-walled, clear-bottom microplates

  • Fluo-8 No Wash Calcium Assay Kit

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • NMDA and Glycine stock solutions

  • Memantine hydrochloride stock solution (in DMSO)

  • Test compounds dissolved in DMSO

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation®)

Experimental Procedure:

  • Cell Plating:

    • Culture HEK293 cells expressing the target NMDA receptor to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20,000 cells per well in 25 µL of culture medium into a 384-well poly-D-lysine coated plate.

    • Incubate the plate at 37°C, 5% CO2 for 24-48 hours.

  • Dye Loading:

    • Prepare the Fluo-8 dye-loading solution according to the manufacturer's instructions.

    • Add 25 µL of the dye-loading solution to each well of the cell plate.

    • Incubate the plate at 37°C for 1 hour, then at room temperature for 30 minutes, protected from light.

  • Compound Addition:

    • Prepare a compound plate by diluting test compounds and Memantine (as a positive control) in HBSS to a 5X final concentration. Include a vehicle control (DMSO in HBSS).

    • Using an automated liquid handler, add 10 µL of the compound solutions to the corresponding wells of the cell plate.

    • Incubate at room temperature for 10-20 minutes.

  • NMDA Receptor Stimulation and Signal Detection:

    • Set up the fluorescence plate reader to measure fluorescence at Ex/Em = 490/525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of a pre-prepared NMDA/glycine solution (final concentrations of 100 µM NMDA and 10 µM glycine in HBSS) to each well to stimulate calcium influx.

    • Continuously record the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence (F) to the baseline fluorescence (F0), or as ΔF/F0 = (F - F0) / F0.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known antagonist, or no NMDA/glycine stimulation).

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of NMDA Receptor Blockade by Memantine

NMDA_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2 Ion Channel Glutamate->NMDAR:gln2 Binds Glycine Glycine Glycine->NMDAR:gln1 Binds Memantine Memantine Memantine->NMDAR:channel Blocks Ca_influx Ca2+ Influx NMDAR:channel->Ca_influx Activates Downstream Downstream Signaling (e.g., CaMKII, CREB, NOS) Ca_influx->Downstream Activates Excitotoxicity Excitotoxicity & Neuronal Damage Downstream->Excitotoxicity Leads to (if excessive)

Caption: NMDA receptor signaling and blockade by Memantine.

Experimental Workflow for HTS of NMDA Receptor Antagonists

HTS_Workflow start Start cell_plating 1. Plate HEK293 cells (expressing NMDA-R) in 384-well plates start->cell_plating incubation1 2. Incubate 24-48h cell_plating->incubation1 dye_loading 3. Add Fluo-8 Calcium Dye incubation1->dye_loading incubation2 4. Incubate 1.5h dye_loading->incubation2 compound_addition 5. Add Test Compounds & Memantine (Control) incubation2->compound_addition incubation3 6. Incubate 10-20 min compound_addition->incubation3 readout 7. Measure Baseline Fluorescence incubation3->readout stimulation 8. Add NMDA/Glycine (Stimulation) readout->stimulation readout2 9. Measure Post-Stimulation Fluorescence stimulation->readout2 data_analysis 10. Data Analysis (Calculate % Inhibition, IC50) readout2->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: HTS workflow for NMDA receptor antagonists.

References

Anantine: A Fictional Compound in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Anantine" have not yielded any results corresponding to a known chemical compound, drug, or biological substance in publicly available scientific and regulatory databases. The name appears to be fictional.

Therefore, the following application notes and protocols are presented as a hypothetical framework for a fictional compound, "this compound," designed to illustrate the expected structure and content for such a document in a research and drug development context. The data, pathways, and procedures are illustrative examples and should not be considered factual.

Application Notes

1. Overview and Hypothetical Mechanism of Action

This compound is a synthetic small molecule inhibitor of the fictional "Kinase Associated Protein 6" (KAP6). KAP6 is a scaffold protein hypothesized to be crucial for the assembly of the "Cellular Stress Response Complex" (CSRC). By binding to the SH3 domain of KAP6, this compound disrupts the formation of the CSRC, leading to the downregulation of the "Stress-Induced Apoptotic Pathway" (SIAP). This targeted inhibition makes this compound a candidate for therapeutic intervention in neurodegenerative models where chronic cellular stress is a key pathological feature.

2. In Vitro Efficacy

This compound has demonstrated dose-dependent inhibition of KAP6-mediated protein-protein interactions in various cell-based assays.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineIC50 (nM)Target Engagement
Co-ImmunoprecipitationHEK293T7585% at 100 nM
Proximity Ligation AssaySH-SY5Y12078% at 150 nM
FRET-based BiosensorHeLa9092% at 100 nM

3. Cellular Viability and Cytotoxicity

This compound exhibits a favorable cytotoxicity profile in human cell lines.

Table 2: Cytotoxicity Profile of this compound after 48-hour exposure

Cell LineCC50 (µM)Therapeutic Index (CC50/IC50)
HEK293T> 50> 667
SH-SY5Y35291
Primary Neurons28233

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation

  • Reconstitution : this compound is supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the entire vial (1 mg) in 235 µL of dimethyl sulfoxide (DMSO).

  • Solubilization : Gently vortex the vial for 1 minute and sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Aliquoting and Storage : Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL). Store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solution : When ready to use, thaw a single aliquot and dilute to the desired final concentration in the appropriate cell culture medium or assay buffer. Note : Avoid final DMSO concentrations exceeding 0.1% in cellular assays.

Protocol 2: Western Blot for KAP6 Pathway Inhibition

  • Cell Treatment : Plate SH-SY5Y cells at a density of 1 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (0, 10, 50, 100, 500 nM) for 24 hours.

  • Lysis : Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis : Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 120V for 90 minutes.

  • Transfer : Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-CSRC (downstream marker) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection : Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Anantine_Signaling_Pathway cluster_CSRC Cellular Stress Response Complex (CSRC) KAP6 KAP6 P1 Protein A KAP6->P1 P2 Protein B KAP6->P2 SIAP Stress-Induced Apoptotic Pathway KAP6->SIAP activates This compound This compound This compound->KAP6 inhibits binding CellStress Cellular Stress CellStress->KAP6 activates assembly

Caption: Hypothetical signaling pathway of this compound inhibiting the KAP6-mediated activation of the Stress-Induced Apoptotic Pathway.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Detection A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Blocking E->F G 7. Primary Antibody (p-CSRC, GAPDH) F->G H 8. Secondary Antibody G->H I 9. ECL Detection H->I

Caption: Experimental workflow for analyzing KAP6 pathway inhibition by this compound using Western Blot.

Application Notes and Protocols: Erianin in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has garnered significant attention in molecular biology research for its potent anti-tumor activities. These application notes provide an overview of the utility of Erianin in studying cancer cell biology, focusing on its effects on cell viability, apoptosis, and key signaling pathways. The provided protocols are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Erianin exerts its biological effects through multiple mechanisms, primarily by inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting cell migration and angiogenesis.[1] It has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and JNK pathways.[2][3]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Erianin on various cancer cell lines as determined by cell viability assays. The IC50 value represents the concentration of Erianin required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of Erianin in Human Cancer Cell Lines

Cell LineCancer TypeTime Point (hours)IC50 (nM)Reference
H460Lung Cancer2461.33[4][5]
H1299Lung Cancer2421.89[4][5]
MDA-MB-231Triple-Negative Breast CancerNot Specified70.96[6]
EFM-192ATriple-Negative Breast CancerNot Specified78.58[6]
SW620Colorectal Cancer2470.96[3]
HCT116Colorectal Cancer24106.52[3]
143BOsteosarcoma2458.19[7]
143BOsteosarcoma4840.97[7]
143BOsteosarcoma7226.77[7]
MG63.2Osteosarcoma2488.69[7]
MG63.2Osteosarcoma4844.26[7]
MG63.2Osteosarcoma7217.20[7]
EJBladder Cancer4865.04[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8 Assay)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of Erianin on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., H460, H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Erianin (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.[4][5]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell adhesion.

  • Prepare serial dilutions of Erianin in culture medium from a stock solution. A typical concentration range to test is 0, 12.5, 25, 50, 100, and 200 nM.[4][5] The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the Erianin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of CCK-8 solution to each well.[4][7]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol outlines the procedure for analyzing the effect of Erianin on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cells treated with Erianin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of Erianin for the desired time.

  • Lyse the cells in ice-cold RIPA buffer.[7]

  • Determine the protein concentration of the lysates using a BCA assay.[4]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[4]

  • Transfer the separated proteins to a PVDF membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Erianin.

Erianin_mTOR_Pathway Erianin Erianin mTOR mTOR Erianin->mTOR inhibits S6K S6K mTOR->S6K CAD CAD S6K->CAD Pyrimidine_Metabolism Pyrimidine Metabolism CAD->Pyrimidine_Metabolism Cell_Growth Cell Growth Inhibition Pyrimidine_Metabolism->Cell_Growth disruption leads to

Caption: Erianin inhibits the mTOR signaling pathway.[5]

Erianin_Akt_Pathway Erianin Erianin PI3K PI3K Erianin->PI3K inhibits Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibits HK2 HK2 GSK3b->HK2 inhibits Aerobic_Glycolysis Aerobic Glycolysis HK2->Aerobic_Glycolysis Cell_Proliferation Cell Proliferation Inhibition Aerobic_Glycolysis->Cell_Proliferation suppression leads to

Caption: Erianin suppresses aerobic glycolysis via the PI3K/Akt pathway.[9]

Experimental Workflow

The following diagram illustrates a general workflow for assessing the effects of Erianin on cancer cells.

Erianin_Workflow cluster_0 In Vitro Experiments Cell_Culture Cancer Cell Culture Erianin_Treatment Erianin Treatment (Dose and Time Course) Cell_Culture->Erianin_Treatment Cell_Viability Cell Viability Assay (CCK-8 / MTT) Erianin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Erianin_Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Erianin_Treatment->Western_Blot Data_Analysis Data Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro analysis of Erianin.

References

Application Note: Quantitative Determination of Anantine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anantine is a novel therapeutic agent under investigation for its potential pharmacological effects. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for the accurate quantification of this compound in biological matrices. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method demonstrates high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic and toxicokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][2] This combination allows for the accurate quantification of analytes in complex biological matrices.[3][4][5]

Experimental

Materials and Reagents

  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, purified by a Milli-Q system

  • Human plasma (drug-free)

Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

Sample Preparation

A protein precipitation method was employed for sample preparation due to its simplicity and high-throughput nature.[7]

  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification.[9][10][11][12]

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry

The mass spectrometer was operated in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) was used for quantification to enhance selectivity and sensitivity.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound250.2180.120
This compound-d4 (IS)254.2184.120

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The correlation coefficient (r²) was consistently greater than 0.99. The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.[8]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.198.58.2101.29.5
Low0.3102.16.599.87.1
Medium1097.94.198.55.3
High80101.53.5100.84.2

Selectivity

No significant interfering peaks were observed at the retention times of this compound and the internal standard in blank plasma samples from six different sources, demonstrating the high selectivity of the method.

Recovery and Matrix Effect

The extraction recovery of this compound was consistent across all QC levels. The matrix effect was found to be negligible, indicating that co-eluting endogenous components did not significantly suppress or enhance the ionization of the analyte.[13]

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.392.398.7
Medium1094.1101.5
High8093.599.2

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in drug development.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound-d4 and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to achieve final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at concentrations of 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 10 ng/mL (Medium QC), and 80 ng/mL (High QC).

Protocol 3: LC-MS/MS System Operation

  • Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set up the mass spectrometer with the optimized parameters for this compound and this compound-d4.

  • Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.

  • Initiate the sequence run.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard (10 µL) sample->is_addition ppt Protein Precipitation (Acetonitrile, 300 µL) is_addition->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection lc HPLC Separation (C18 Column) injection->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

logical_relationship method_dev Method Development sample_prep Sample Preparation (Protein Precipitation) method_dev->sample_prep lc_params LC Parameters (Gradient, Column) method_dev->lc_params ms_params MS/MS Parameters (MRM, ESI+) method_dev->ms_params validation Method Validation sample_prep->validation lc_params->validation ms_params->validation linearity Linearity & LLOQ validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity validation->selectivity recovery Recovery & Matrix Effect validation->recovery application Sample Analysis validation->application

Caption: Logical relationship of method development and validation.

References

Application Notes and Protocols: Anantine as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anantine is a novel small molecule inhibitor that serves as a powerful tool for the investigation of enzyme kinetics. Its specific mechanism of action allows for the detailed characterization of enzyme active sites and allosteric regulation. These application notes provide a comprehensive overview of the use of this compound in studying enzyme kinetics, with a focus on its role as a non-competitive inhibitor. The protocols outlined below are designed to guide researchers in utilizing this compound to elucidate enzyme mechanisms and to screen for potential therapeutic agents.

Principle of Action

This compound functions as a reversible, non-competitive inhibitor. Unlike competitive inhibitors that bind to the active site of an enzyme, this compound binds to an allosteric site, a location distinct from where the substrate binds.[][2][3][4] This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without affecting the binding of the substrate to the active site.[][2] Consequently, in the presence of this compound, the maximum velocity (Vmax) of the enzymatic reaction is decreased, while the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, remains unchanged.[][3]

The interaction between this compound, the enzyme (E), and the substrate (S) can be depicted through the following equilibria:

  • E + S ⇌ ES → E + P

  • E + I ⇌ EI

  • ES + I ⇌ ESI

Where 'I' represents the inhibitor (this compound) and 'P' is the product. The formation of the enzyme-inhibitor (EI) and enzyme-substrate-inhibitor (ESI) complexes reduces the concentration of active enzyme, thereby lowering the overall reaction rate.

Applications

  • Elucidation of Enzyme Mechanisms: By studying the non-competitive inhibition pattern of this compound, researchers can infer the presence and functional significance of allosteric sites on an enzyme.

  • High-Throughput Screening (HTS): this compound can be used as a control compound in HTS assays designed to identify novel enzyme inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Derivatives of this compound can be synthesized and tested to understand the chemical features required for allosteric modulation of the target enzyme.

  • Validation of Allosteric Drug Targets: The use of this compound can help validate allosteric sites as potential targets for therapeutic intervention.

Data Presentation

The inhibitory effect of this compound on a target enzyme can be quantified by determining key kinetic parameters. The following tables summarize illustrative data from a study of this compound's effect on Acetylcholinesterase (AChE).

Table 1: Effect of this compound on AChE Kinetic Parameters

This compound Concentration (nM)Vmax (µmol/min/mg)Km (mM)
0 (Control)1000.1
10750.1
25500.1
50250.1
10012.50.1

Table 2: Determination of IC50 for this compound

This compound Concentration (nM)% Inhibition
15
520
1040
2550
5075
10090

IC50 (the concentration of an inhibitor where the response is reduced by half) for this compound against AChE is determined to be 25 nM from this data.

Experimental Protocols

Protocol 1: Determination of Enzyme Kinetic Parameters in the Presence of this compound

This protocol describes the steps to determine the Vmax and Km of an enzyme in the absence and presence of varying concentrations of this compound.

Materials:

  • Purified target enzyme (e.g., Acetylcholinesterase)

  • Substrate (e.g., Acetylthiocholine)

  • This compound stock solution

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagent (e.g., DTNB - Ellman's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of substrate dilutions in assay buffer.

    • Prepare a series of this compound dilutions in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of assay buffer to each well.

    • Add the this compound dilutions to the appropriate wells. For the control wells, add an equal volume of assay buffer.

    • Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add the substrate dilutions to the wells to start the reaction.

  • Monitor the Reaction:

    • Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB assay) at regular intervals for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot V₀ versus substrate concentration for each this compound concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the non-competitive inhibition pattern. The lines should intersect on the x-axis.

Protocol 2: Determination of the IC50 of this compound

This protocol outlines the procedure to determine the concentration of this compound required to inhibit 50% of the enzyme's activity.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the substrate at a concentration equal to its Km.

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of assay buffer to each well.

    • Add the serial dilutions of this compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).

    • Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Monitor the Reaction:

    • Measure the reaction rate as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))

    • Plot the % Inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_results Results Prep_Enzyme Prepare Enzyme Mix Mix Enzyme and this compound Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Prep_this compound Prepare this compound Prep_this compound->Mix Incubate Incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Reaction Rate Add_Substrate->Measure Calc_V0 Calculate Initial Velocity Measure->Calc_V0 Calc_IC50 Calculate IC50 Measure->Calc_IC50 Plot_MM Michaelis-Menten Plot Calc_V0->Plot_MM Plot_LB Lineweaver-Burk Plot Calc_V0->Plot_LB Vmax_Km Determine Vmax and Km Plot_MM->Vmax_Km Inhibition_Type Identify Inhibition Type Plot_LB->Inhibition_Type Potency Determine Potency (IC50) Calc_IC50->Potency Non_Competitive_Inhibition E Enzyme ES ES Complex E->ES + S (Km) EI EI Complex E->EI + I (Ki) S Substrate ES->E P Product ES->P kcat ESI ESI Complex ES->ESI + I (Ki) I This compound EI->E EI->ESI + S (Km) ESI->ES ESI->EI

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Anantine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anantine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical factor?

This compound is a novel, synthetic small-molecule inhibitor of Kinase X, currently under investigation for its potential therapeutic applications. It is a lipophilic compound with low aqueous solubility, which can lead to experimental challenges. Proper solubilization is crucial for accurate and reproducible results, as undissolved particles can cause false positives or negatives in assays and lead to inaccurate interpretations of the compound's biological activity.[1]

Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do?

This compound has very low solubility in aqueous buffers alone. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[2] This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer.

Q3: I prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. Why is this happening and how can I prevent it?

This phenomenon is known as "solvent-shifting" precipitation or "DMSO shock."[1][3] It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous environment where it is less soluble.[3]

To prevent this:

  • Use Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your concentrated DMSO stock solution with more DMSO to get closer to your final concentration.[4]

  • Add Stock to Buffer: Always add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer while vortexing or mixing vigorously. Do not add the buffer to the DMSO stock.[5]

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]

  • Warm the Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility.[5] However, be cautious as prolonged heat may degrade the compound.

Q4: Can I use sonication or heating to dissolve my this compound?

Sonication and gentle warming can be useful for dissolving this compound in the initial organic solvent to create a stock solution.[5] If the compound precipitates out of the stock solution upon cooling to room temperature, it indicates that the solution is supersaturated and unstable. These methods are best used to aid initial solubilization and should be applied cautiously, as some compounds can be sensitive to heat.

Q5: How does pH affect the solubility of this compound?

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[7][8] this compound is a weak base. Therefore, its solubility in aqueous solutions can be increased by lowering the pH. If your experimental conditions allow, adjusting the pH of your buffer may help to keep this compound in solution.[5]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents. This data should be used as a guide for preparing stock solutions.

SolventSolubility at 25°CConcentration (mM) for Saturated SolutionAppearance
DMSO> 90 mg/mL> 200 mMClear, colorless solution
Ethanol~10 mg/mL~22 mMClear, colorless solution
Methanol~5 mg/mL~11 mMClear, colorless solution
PBS (pH 7.4)< 0.1 mg/mL< 0.22 mMSuspension/Precipitate

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Methodology:

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 4.505 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (450.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Example: (0.004505 g / 450.5 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.[6]

  • Optional Sonication/Warming: If the compound does not fully dissolve, a brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[5]

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Methodology:

  • Intermediate Dilution (Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO. This makes subsequent dilutions more accurate.[6]

  • Final Dilution: To prepare a 10 µM working solution, dilute the 1 mM intermediate stock 1:100 into your pre-warmed cell culture medium. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[5]

    • Example: Add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.

  • Rapid Mixing: Immediately after adding the this compound stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.[5]

  • Final DMSO Concentration: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Visual Troubleshooting and Pathway Diagrams

G cluster_0 Troubleshooting this compound Solubility A This compound Powder B Add Aqueous Buffer (e.g., PBS) A->B C Precipitation Occurs B->C Yes D Prepare Concentrated Stock in DMSO C->D Expected E Dilute DMSO Stock in Aqueous Buffer D->E F Precipitation on Dilution? E->F G Successful Solubilization F->G No H Troubleshooting Steps F->H Yes I Use Serial Dilutions in DMSO H->I J Add DMSO Stock to Buffer (not reverse) H->J K Ensure Final DMSO Conc. < 0.5% H->K L Gently Warm Buffer H->L I->E J->E K->E L->E

Caption: A workflow for troubleshooting this compound solubility issues.

G cluster_1 Hypothetical this compound Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras KinaseX Kinase X Ras->KinaseX Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->KinaseX KinaseX->Raf

Caption: this compound inhibits the fictional Kinase X signaling pathway.

References

Optimizing Anantine concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Anantine concentration for maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? this compound is a potent, ATP-competitive inhibitor of the AXL receptor tyrosine kinase. By binding to the kinase domain of AXL, this compound blocks its phosphorylation and subsequent activation of downstream pro-survival signaling pathways, including the PI3K/Akt and MAPK pathways. This inhibition leads to decreased cell proliferation, migration, and survival in AXL-expressing cancer cells.

Q2: What is the recommended starting concentration for in vitro experiments? For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM for most cancer cell lines. The optimal concentration is highly dependent on the cell line's AXL expression level and the specific assay being performed. A dose-response experiment is crucial to determine the optimal concentration for your model system.

Q3: How should I prepare and store this compound? this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with the appropriate volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for up to 12 months. When preparing working solutions, dilute the stock solution in a serum-free culture medium immediately before use.

Q4: What are the known off-target effects of this compound? this compound exhibits high selectivity for AXL kinase. However, at concentrations significantly above the IC50 (typically >10 µM), some inhibition of other TAM family kinases (Tyro3, Mer) may be observed. It is recommended to perform experiments using the lowest effective concentration to minimize potential off-target effects.

Troubleshooting Guide

Q1: I am not observing any significant effect of this compound on my cells. What could be the issue?

  • Low AXL Expression: Confirm the expression level of AXL in your cell line via Western Blot or flow cytometry. Cell lines with low or no AXL expression are not expected to be sensitive to this compound.

  • Incorrect Concentration: The effective concentration can vary between cell lines. Perform a dose-response curve, ranging from 1 nM to 100 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific cells.

  • Drug Inactivation: Ensure that the this compound stock solution has been stored correctly and that working solutions are freshly prepared. This compound may lose activity with repeated freeze-thaw cycles or prolonged storage at 4°C.

  • High Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration in your culture medium during treatment or using a serum-free medium if your experimental design allows.

Q2: I am observing excessive cytotoxicity even at low concentrations of this compound. What should I do?

  • Cell Line Sensitivity: Some cell lines are exceptionally sensitive to AXL inhibition. Lower the concentration range in your dose-response experiments (e.g., 0.1 nM to 100 nM).

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells, typically below 0.1%. Run a vehicle-only control to assess solvent toxicity.

  • Extended Incubation Time: Shorten the duration of this compound treatment. A 24-hour incubation period may be sufficient to observe effects without inducing excessive cell death.

Q3: My experimental results show high variability between replicates. What are the possible causes?

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells. Inconsistent cell numbers at the start of the experiment can lead to significant variability in the final readout.

  • Poor Drug Solubility: At higher concentrations, this compound may precipitate out of the aqueous culture medium. Visually inspect your prepared drug solutions for any signs of precipitation. If precipitation occurs, prepare a new dilution from your stock.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAXL ExpressionIC50 (nM)Assay Duration (hours)
MDA-MB-231Breast CancerHigh5072
A549Lung CancerHigh7572
PANC-1Pancreatic CancerModerate25072
U-87 MGGlioblastomaModerate40072
MCF-7Breast CancerLow>10,00072
HCT116Colorectal CancerLow>10,00072

Table 2: Recommended Working Concentrations for Common Assays

Assay TypeRecommended Concentration RangeIncubation Time (hours)
Cell Proliferation (MTT/MTS)0.5x to 10x IC5024 - 72
Western Blot (p-AXL Inhibition)1x to 5x IC501 - 4
Apoptosis Assay (Annexin V)2x to 5x IC5024 - 48
Cell Migration Assay0.5x to 2x IC5012 - 24

Table 3: Solubility of this compound

SolventMaximum Solubility
DMSO≥ 50 mM
Ethanol< 1 mM
PBS (pH 7.2)< 10 µM

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in a serum-free medium. The final concentrations should typically range from 1 nM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of AXL Pathway Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with this compound at 1x, 2x, and 5x the predetermined IC50 for 2 hours. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AXL (Tyr702), total AXL, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Anantine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K Activates RAS RAS AXL->RAS GAS6 GAS6 Ligand GAS6->AXL Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Migration) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->AXL Inhibits Phosphorylation

Caption: this compound inhibits the AXL signaling pathway.

Optimization_Workflow A 1. Confirm AXL Expression in Cell Line (Western Blot) B 2. Determine IC50 (MTT Assay, 72h) A->B C 3. Validate On-Target Effect (Western Blot for p-AXL, 2h) B->C D 4. Select Optimal Concentration for Functional Assay C->D E 5. Perform Functional Assay (e.g., Migration, Apoptosis) D->E F 6. Analyze and Interpret Results E->F

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree cluster_no_effect Troubleshooting: No Effect cluster_high_toxicity Troubleshooting: High Toxicity Start Unexpected Result NoEffect No Cellular Effect Observed Start->NoEffect Issue HighToxicity High Cytotoxicity Observed Start->HighToxicity Issue CheckAXL Check AXL Expression NoEffect->CheckAXL CheckVehicle Run Vehicle Control HighToxicity->CheckVehicle CheckDose Perform Wide Dose-Response CheckAXL->CheckDose If AXL is present CheckActivity Check this compound Stock Activity CheckDose->CheckActivity If still no effect LowerDose Lower Dose Range CheckVehicle->LowerDose If vehicle is non-toxic ShorterTime Reduce Incubation Time LowerDose->ShorterTime If still toxic

Caption: Troubleshooting decision tree for this compound experiments.

How to prevent Anantine degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anantine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound in solution to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a heterocyclic alkaloid with the molecular formula C₁₅H₁₅N₃O.[1] Its IUPAC name is (3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one.[1] The structure contains three key functional groups that influence its stability: a pyrrolidinone (a cyclic lactam), an imidazole ring, and a benzylidene group (a substituted alkene).

Q2: What are the primary degradation pathways for this compound in solution?

While specific degradation studies on this compound are not widely published, its chemical structure suggests three potential pathways of degradation:

  • Hydrolysis: The pyrrolidinone ring (a lactam) is susceptible to hydrolysis under strong acidic or basic conditions. This reaction involves the cleavage of the amide bond in the ring to form a linear amino acid derivative.[2][3]

  • Photoisomerization: The benzylidene group has a carbon-carbon double bond in the E configuration. Exposure to UV or visible light can provide the energy to cause isomerization to the less stable Z isomer, altering the molecule's geometry and potentially its biological activity.[4][5][6]

  • Oxidation: The electron-rich imidazole ring and the benzylidene double bond can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or high-energy light. This can lead to the formation of various oxidized byproducts and often a change in the solution's color.

Q3: What are the optimal storage conditions for this compound stock solutions?

To minimize degradation, this compound stock solutions should be prepared and stored with the following precautions:

  • pH: Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6). Avoid strongly acidic (pH < 3) or alkaline (pH > 8) conditions to prevent lactam hydrolysis.[2][3] As an alkaloid, this compound's stability is often enhanced in a mildly acidic environment.[7][8]

  • Light: Protect the solution from light at all times by using amber vials or by wrapping containers in aluminum foil. This is critical to prevent photoisomerization of the benzylidene group.[9]

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q4: Which solvents are recommended for preparing this compound solutions?

For initial stock solutions, DMSO or ethanol are common choices. For aqueous experimental buffers, ensure the final concentration of the organic solvent is low and does not affect the assay. The buffer should be slightly acidic and free of oxidizing agents or metal contaminants.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Loss of biological activity in an assay. Degradation of this compound into inactive products (e.g., hydrolyzed ring, Z-isomer).1. Prepare a fresh stock solution from solid material.2. Confirm the pH of your experimental media is within the stable range (pH 4-6).3. Ensure solutions were protected from light during all steps.4. Analyze the solution via HPLC to check for the appearance of new peaks corresponding to degradation products.
Appearance of new peaks in HPLC/LC-MS analysis. Hydrolysis, photoisomerization, or oxidation products have formed.1. Photoisomerization: A new peak with the same mass-to-charge ratio (m/z) but a different retention time may indicate the Z-isomer. Protect all future samples from light.2. Hydrolysis: A peak corresponding to the mass of this compound + H₂O may indicate the ring-opened product. Prepare fresh solutions and ensure the pH is not strongly acidic or basic.3. Oxidation: Peaks corresponding to this compound + Oxygen (M+16) may indicate oxidation. Use deoxygenated solvents and store under an inert atmosphere.
Solution develops a yellow or brown tint over time. Oxidation of the imidazole ring or other parts of the molecule.1. Discard the solution. Oxidative degradation is often irreversible.2. When preparing new solutions, use high-purity, deoxygenated solvents.3. Store aliquots under an inert gas (argon or nitrogen) to prevent future oxidation.
Precipitation is observed in the stock solution upon thawing. Poor solubility at lower temperatures or change in buffer composition.1. Gently warm the solution to 37°C to attempt redissolution.2. If precipitation persists, consider preparing a slightly more dilute stock solution.3. Ensure the buffer composition has not changed (e.g., due to CO₂ absorption from the air, which can lower pH).

Data Presentation

While specific kinetic data for this compound is not available, the stability of the pyrrolidinone ring is highly dependent on pH. The following table provides illustrative data on the relative hydrolysis rates of a generic lactam ring under different conditions to guide experimental design.

Table 1: Illustrative Relative Hydrolysis Rate of a Lactam Ring

pH ConditionTemperatureRelative Rate of HydrolysisExpected Stability of this compound
pH 225°CModerateLow (Risk of acid-catalyzed hydrolysis)
pH 525°CVery LowHigh (Optimal)
pH 725°CLowGood
pH 925°CModerateLow (Risk of base-catalyzed hydrolysis)
pH 54°CNegligibleVery High (Optimal for storage)
pH 537°CLow-ModerateModerate (Use fresh for assays)

Note: This data is representative and intended for illustrative purposes. Actual degradation rates for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable this compound Stock Solution

  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO (high purity)

    • Amber glass vials with screw caps

    • Inert gas (Argon or Nitrogen)

    • Calibrated balance and micropipettes

  • Procedure:

    • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved. Avoid excessive heating.

    • Dispense the solution into single-use aliquots in amber glass vials. This minimizes freeze-thaw cycles and light exposure.

    • (Optional, for highest stability) Gently flush the headspace of each vial with argon or nitrogen gas before tightly sealing the cap.

    • Label each vial clearly with the compound name, concentration, date, and solvent.

    • Store the vials upright in a freezer at -20°C or -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

  • Objective: To assess the purity of an this compound solution and detect the formation of degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 10% B, increasing linearly to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 5 minutes.

  • Detection:

    • Monitor at a wavelength determined by the UV absorbance maximum of this compound (a full UV-Vis scan of a pure sample is recommended to determine the optimal wavelength, likely in the 254-320 nm range).

  • Procedure:

    • Prepare a fresh this compound standard at a known concentration (e.g., 10 µM) in the mobile phase. This is your T=0 reference.

    • Inject the standard to determine the retention time and peak area of pure this compound.

    • Inject the aged sample (which has been stored under specific conditions).

    • Compare the chromatograms. A decrease in the main peak area and the appearance of new peaks before or after the main peak indicate degradation. The identity of degradation products can be further investigated using LC-MS.

Visualizations

Anantine_Degradation_Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_photoisomerization Photoisomerization cluster_oxidation Oxidation This compound This compound (E-isomer) Hydrolyzed Ring-Opened Product (Inactive) This compound->Hydrolyzed H₂O (Strong Acid/Base) Z_Isomer Z-Isomer (Altered Activity) This compound->Z_Isomer Light (UV/Vis) Oxidized Oxidized Products (Inactive) This compound->Oxidized O₂ / Light (Oxidizing Agents)

Caption: Proposed degradation pathways for this compound in solution.

Troubleshooting_Workflow Troubleshooting this compound Solution Instability Start Instability Observed (e.g., activity loss, new peaks) CheckLight Was solution protected from light? Start->CheckLight CheckpH Was pH between 4-6? CheckLight->CheckpH Yes ActionLight Use amber vials. Wrap in foil. CheckLight->ActionLight No CheckO2 Was solution deoxygenated or stored under inert gas? CheckpH->CheckO2 Yes ActionpH Use slightly acidic buffer. Avoid strong acids/bases. CheckpH->ActionpH No ActionO2 Use deoxygenated solvents. Store under Argon/Nitrogen. CheckO2->ActionO2 No End Prepare Fresh Solution Using Corrected Protocol CheckO2->End Yes ActionLight->End ActionpH->End ActionO2->End

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

Technical Support Center: Anantine-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anantine-based assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to this competitive assay platform.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

High Background Signal

Question: My negative control wells show a high signal. What could be the cause and how can I fix it?

Answer: High background is a common issue in ELISA-based assays and can be caused by several factors.[1][2][3] The primary causes are often insufficient blocking, inadequate washing, or problems with the detection antibody.[2]

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking incubation time or try a different blocking agent.[2] Adding a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can also help.[2]
Inadequate Washing Increase the number of wash steps or the soaking time between washes.[1][2][4] Ensure all wells are washed equally and thoroughly.[5]
Detection Reagent Issues The concentration of the detection reagent may be too high.[6][7] Titrate the detection antibody to find the optimal concentration. The detection antibody may also be binding non-specifically.
Contamination Reagents or labware may be contaminated.[1][4] Use fresh, sterile reagents and pipette tips.[4][8]
Substrate Issues The substrate solution may have deteriorated or was exposed to light.[1][9] Use fresh substrate and keep it protected from light.[3][9]
Low or No Signal

Question: I am not getting any signal, or the signal is very weak, even in my positive controls. What should I do?

Answer: A weak or absent signal can be frustrating and points to several potential issues, from reagent problems to incorrect assay setup.[3][9][10]

Potential Cause Recommended Solution
Reagent Problems Check the expiration dates of all reagents.[3][11] Ensure reagents were stored correctly and prepared according to the protocol.[3][10][12] Reagents may not have been brought to room temperature before use.[3][6]
Incorrect Assay Setup Reagents may have been added in the wrong order.[10] Double-check the protocol to ensure all steps were followed correctly.
Antibody Concentration Too Low The concentration of the primary or secondary antibody may be insufficient.[10] Try increasing the antibody concentration or the incubation time.[9]
Analyte Below Detection Limit The concentration of the analyte in your samples may be too low for the assay to detect.[10] You may need to concentrate your samples or reduce the dilution factor.[10][13]
Inactive Enzyme The enzyme conjugate (e.g., HRP) may have lost activity.[14] Avoid using buffers containing inhibitors like sodium azide.[3][15]
High Well-to-Well Variability (High CV%)

Question: My replicate wells have very different readings, leading to a high coefficient of variation (CV). How can I improve consistency?

Answer: High CV is often a result of inconsistent technique during the assay.[5][6][16] The goal is typically a CV of less than 20%.[16]

Potential Cause Recommended Solution
Inconsistent Pipetting Ensure your pipettes are calibrated and use proper pipetting techniques.[5][11][16] Change pipette tips between each standard and sample.[11]
Inadequate Washing Uneven washing across the plate can lead to variability.[16] An automated plate washer can improve consistency.[16]
Improper Mixing Ensure all reagents and samples are thoroughly mixed before adding them to the plate.[5]
Edge Effects The outer wells of the plate can be subject to temperature and humidity variations.[8][16] Use a plate sealer during incubations and allow the plate to reach room temperature before use.[16]
Bubbles in Wells Bubbles can interfere with optical readings.[5][16] Be careful not to introduce bubbles when pipetting, and remove any that form before reading the plate.[16]
Poor Standard Curve

Question: My standard curve is flat or has a poor fit (R² value < 0.99). What could be wrong?

Answer: An accurate standard curve is essential for quantifying your results. A poor curve can result from issues with the standards themselves or from other assay errors.[12][14]

Potential Cause Recommended Solution
Incorrect Standard Preparation Double-check all dilution calculations and your pipetting.[6][12] Ensure the standard was reconstituted correctly.[12]
Degraded Standard If the standard has been stored improperly or is past its expiration date, it may have degraded.[12][14] Use a fresh vial of the standard.
Improper Curve Fitting Model Ensure you are using the correct curve-fitting model for a competitive assay (e.g., a 4- or 5-parameter logistic curve).[6]
Signal Saturation If the upper end of the curve is flat, the signal may be saturated.[12][17] You may need to reduce the concentration of the detection reagent or the incubation time.[17]
Low Signal at Bottom End If the lower end of the curve is flat, the assay may not be sensitive enough.[12] Try increasing the incubation time or antibody concentrations.[9]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound-based competitive assay?

A1: This is a competitive ELISA. In this format, your sample containing the "this compound" analyte competes with a labeled "this compound" conjugate for a limited number of capture antibody binding sites on the microplate. The more this compound in your sample, the less labeled conjugate will bind. Therefore, the signal is inversely proportional to the amount of this compound in your sample.[18][19]

Q2: What are the essential controls I should include in my experiment?

A2: At a minimum, you should include:

  • Blank Wells: Contain only the substrate to measure background absorbance.

  • Negative Control (B0): Contains all assay components except the this compound analyte. This represents the maximum signal.

  • Standard Curve: A series of known concentrations of this compound used to quantify the amount in your samples.

  • Positive Control: A sample with a known concentration of this compound to verify assay performance.

Q3: How should I prepare my samples for the assay?

A3: Sample preparation is critical. If you are using diluted samples, ensure they are thoroughly mixed before adding them to the plate.[5] It's also important to use a sample matrix that is compatible with the assay.[10] If your sample type is new, you may need to perform spike and recovery experiments to validate its compatibility.

Q4: Can I use reagents from different kits or lots?

A4: No. It is strongly recommended not to mix reagents from different kits or lots.[8] Each kit lot is optimized and validated as a whole. Using reagents from different lots can lead to inconsistent and unreliable results.[8]

Visual Guides

Signaling Pathways and Experimental Workflows

competitive_assay_principle Principle of this compound-Based Competitive Assay cluster_coating 1. Coating cluster_competition 2. Competition cluster_wash 3. Wash cluster_detection 4. Detection plate Microplate Well (Coated with Capture Antibody) capture_ab Capture Antibody anantine_sample This compound (in Sample) anantine_sample->capture_ab Binds anantine_labeled Labeled this compound (Conjugate) anantine_labeled->capture_ab Competes for binding unbound Unbound Components (Washed Away) substrate Substrate signal Signal (Colorimetric) substrate->signal Enzyme Action experimental_workflow Experimental Workflow prep 1. Prepare Reagents & Standards add_sample 2. Add Standards & Samples to Plate prep->add_sample add_conjugate 3. Add Labeled-Anantine Conjugate add_sample->add_conjugate incubate1 4. Incubate (Competition) add_conjugate->incubate1 wash1 5. Wash Plate incubate1->wash1 add_substrate 6. Add Substrate wash1->add_substrate incubate2 7. Incubate (Color Development) add_substrate->incubate2 stop 8. Add Stop Solution incubate2->stop read 9. Read Plate stop->read troubleshooting_flowchart Troubleshooting Flowchart start Assay Problem? high_bg High Background? start->high_bg Yes low_sig Low/No Signal? start->low_sig No check_wash_block Check Washing & Blocking Steps high_bg->check_wash_block Yes high_bg->low_sig No check_reagents_hb Check Reagent Concentrations & Contamination check_wash_block->check_reagents_hb check_reagents_ls Check Reagent Viability & Prep low_sig->check_reagents_ls Yes high_cv High CV%? low_sig->high_cv No check_protocol Verify Protocol Steps & Incubation check_reagents_ls->check_protocol check_pipetting Review Pipetting Technique high_cv->check_pipetting Yes check_plate Check for Bubbles & Edge Effects check_pipetting->check_plate

References

Technical Support Center: Anantine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Anantine is a fictional compound created for illustrative purposes. The synthesis pathway, experimental data, and troubleshooting advice provided below are hypothetical and intended to serve as a template for a technical support guide.

This guide provides researchers, scientists, and drug development professionals with answers to common issues that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized via a three-step process: 1) A palladium-catalyzed Suzuki coupling to form the biaryl backbone, 2) an amide bond formation, and 3) an acid-catalyzed intramolecular cyclization to yield the final product.

Q2: What is the most critical step for maximizing the overall yield?

A2: The initial Suzuki coupling (Step 1) is the most critical, as its efficiency dictates the amount of key intermediate available for subsequent steps. Optimizing the catalyst, ligand, and base in this step is paramount for a high overall yield.

Q3: What are the recommended storage conditions for the key intermediate, AM-102 (product of Step 2)?

A3: The amide intermediate (AM-102) should be stored at -20°C under an inert atmosphere (argon or nitrogen). It is susceptible to hydrolysis, and exposure to moisture and air should be minimized.

Q4: Which analytical techniques are recommended for in-process control checks?

A4: For monitoring reaction progress, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. For assessing the purity of isolated intermediates and the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are advised.

Troubleshooting Guide

Problem 1: Low Yield in Step 1 (Suzuki Coupling)

Question: My Suzuki coupling reaction to form the biaryl intermediate is yielding less than 40%. What are the potential causes and solutions?

Answer: Low yield in this step is a common issue. The primary causes are often related to catalyst activity, reagent quality, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen.

    • Solution: Ensure all solvents are thoroughly de-gassed before use. The reaction should be set up and run under a strict inert atmosphere (argon or nitrogen).

  • Poor Quality Boronic Acid: The boronic acid derivative may have degraded into a boroxine.

    • Solution: Use freshly purchased boronic acid or recrystallize older batches. Confirm its purity via NMR before use.

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical for the catalytic cycle.

    • Solution: Potassium carbonate (K₂CO₃) is often effective, but stronger bases like cesium carbonate (Cs₂CO₃) may improve yields for less reactive aryl halides. Ensure at least 2.5 equivalents of the base are used. Refer to the table below for optimization data.

Data: Effect of Catalyst and Base on Suzuki Coupling Yield

Catalyst (0.5 mol%) Ligand (1.0 mol%) Base (2.5 eq.) Temperature (°C) Yield (%)
Pd(OAc)₂ SPhos K₂CO₃ 80 45
Pd₂(dba)₃ XPhos K₂CO₃ 80 62
Pd₂(dba)₃ XPhos Cs₂CO₃ 100 88

| PdCl₂(dppf) | - | K₂CO₃ | 80 | 55 |

Problem 2: Incomplete Reaction in Step 2 (Amide Formation)

Question: After the amide formation step, LC-MS analysis shows a significant amount of unreacted starting amine. How can I drive the reaction to completion?

Answer: Incomplete amide formation is typically due to insufficient activation of the carboxylic acid or deactivation of the coupling agents.

Potential Causes & Solutions:

  • Moisture: The presence of water will hydrolyze the activated acid species and deactivate coupling reagents like HATU or HOBt.

    • Solution: Use anhydrous solvents (e.g., dry DMF or DCM). Dry all glassware thoroughly before use.

  • Insufficient Coupling Reagent: The stoichiometry of the coupling reagent may be too low to drive the reaction to completion.

    • Solution: Increase the equivalents of the coupling reagent (e.g., HATU) from 1.1 eq. to 1.3 eq. Add a tertiary amine base like diisopropylethylamine (DIPEA) (2.5 eq.) to facilitate the reaction.

Problem 3: Multiple Byproducts in Step 3 (Cyclization)

Question: The final cyclization step is messy, producing multiple byproducts and making purification difficult. What causes this and how can it be prevented?

Answer: This issue often points to the reaction temperature being too high or the acid catalyst being too harsh, leading to decomposition or side reactions.

Potential Causes & Solutions:

  • High Temperature: Excessive heat can cause charring or lead to undesired side-reactions.

    • Solution: Lower the reaction temperature from 120°C to 90-100°C and increase the reaction time. Monitor the formation of the product by TLC or LC-MS to avoid prolonged heating after completion.

  • Strong Acid: A strong acid like concentrated sulfuric acid can promote side reactions.

    • Solution: Switch to a milder acid catalyst such as trifluoroacetic acid (TFA) or even a solid-supported acid catalyst, which can be easily filtered off after the reaction.

Diagrams and Workflows

troubleshooting_yield start Low Yield Detected check_step1 Is Step 1 (Suzuki) Yield > 85%? start->check_step1 optimize_suzuki Troubleshoot Step 1: - Degas Solvents - Use Fresh Boronic Acid - Optimize Catalyst/Base check_step1->optimize_suzuki No check_step2 Is Step 2 (Amide) Conversion > 95%? check_step1->check_step2 Yes optimize_suzuki->check_step1 optimize_amide Troubleshoot Step 2: - Use Anhydrous Solvents - Increase Coupling Reagent - Add DIPEA check_step2->optimize_amide No check_step3 Is Step 3 (Cyclization) Purity > 90%? check_step2->check_step3 Yes optimize_amide->check_step2 optimize_cyclization Troubleshoot Step 3: - Lower Temperature - Use Milder Acid (TFA) check_step3->optimize_cyclization No success Yield Issue Resolved check_step3->success Yes optimize_cyclization->check_step3

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

synthesis_workflow start_mats Starting Materials: Aryl Halide & Boronic Acid step1 Step 1: Suzuki Coupling (Pd₂(dba)₃ / XPhos, Cs₂CO₃) start_mats->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 intermediate1 Biaryl Intermediate purify1->intermediate1 step2 Step 2: Amide Formation (HATU, DIPEA) intermediate1->step2 intermediate2 Amide Intermediate (AM-102) step2->intermediate2 step3 Step 3: Cyclization (TFA, 90°C) intermediate2->step3 purify2 Purification 2 (Recrystallization) step3->purify2 final_product Final Product: This compound purify2->final_product

Caption: The experimental workflow for the three-step synthesis of this compound.

Key Experimental Protocol: Step 2 - Amide Formation

Objective: To couple the biaryl intermediate with the side-chain amine to form the amide intermediate, AM-102.

Materials:

  • Biaryl carboxylic acid intermediate (1.0 eq.)

  • Side-chain amine hydrochloride (1.2 eq.)

  • HATU (1.3 eq.)

  • Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an argon atmosphere, dissolve the biaryl carboxylic acid intermediate in anhydrous DMF.

  • Amine Deprotonation: Add DIPEA to the solution and stir for 5 minutes. Add the side-chain amine hydrochloride salt and stir for an additional 15 minutes.

  • Acid Activation & Coupling: Add HATU in one portion to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every hour. The reaction is typically complete within 3-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product AM-102 can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Anantine experimental variability and how to reduce it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Anantine effectively and minimizing experimental variability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It specifically targets the kinase domain of Akt, preventing its phosphorylation and subsequent activation. This leads to the downstream inhibition of key cellular processes regulated by Akt, including cell growth, proliferation, and survival.[1][2][3]

Q2: In which research areas is this compound typically used?

A2: this compound is primarily used in cancer research to study tumors with aberrant PI3K/Akt pathway activation.[4][5] It is also utilized in neuroscience research to investigate the role of Akt signaling in neuronal survival and plasticity, as well as in metabolic research to study insulin signaling pathways.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.[6]

Troubleshooting Guides

Problem 1: High variability in the inhibition of Akt phosphorylation (p-Akt) between experiments.

This is a common issue that can be caused by several factors.[7]

Potential Cause Recommended Solution
Cell Culture Conditions Ensure consistency in cell density, passage number, and serum starvation times. Differences in these parameters can significantly impact baseline and stimulated p-Akt levels.[7]
Reagent Stability Use freshly prepared aliquots of growth factors for stimulation, as they can degrade over time. Ensure proper storage of all reagents.
Phosphatase Activity Work quickly and on ice during sample preparation to minimize the activity of endogenous phosphatases that can dephosphorylate Akt. Always include fresh phosphatase inhibitors in your lysis buffer.[7][8]
Incomplete Serum Starvation Residual growth factors in serum can lead to high basal p-Akt levels, masking the inhibitory effect of this compound. Ensure complete serum starvation for a duration appropriate for your cell line.[7]

Problem 2: this compound shows lower than expected potency in cell-based assays.

Discrepancies in potency can arise from several sources.

Potential Cause Recommended Solution
Compound Solubility Ensure this compound is fully dissolved in DMSO for the stock solution and is further diluted in pre-warmed culture medium to the final concentration. Precipitation of the compound will lower its effective concentration.[6]
Cell Permeability While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or performing a time-course experiment to determine the optimal treatment duration.
Compound Instability This compound may be unstable in culture medium over long incubation periods. For experiments longer than 24 hours, consider replenishing the medium with fresh this compound.
Cellular Context The genetic background of your cell line (e.g., mutations in PIK3CA or PTEN) can influence its sensitivity to this compound.[5]

Problem 3: Weak or no signal for phosphorylated Akt (p-Akt) on a Western blot, even in the untreated control.

This is a common technical challenge when working with phospho-specific antibodies.[7]

Potential Cause Recommended Solution
Suboptimal Antibody Dilution Titrate your primary anti-p-Akt antibody to determine the optimal concentration for your experimental setup.
Incorrect Blocking Buffer Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) instead.[8][9]
Inactive Phosphatase Inhibitors Ensure that your phosphatase inhibitors are fresh and added to the lysis buffer immediately before use.[8]
Low Abundance of p-Akt If the basal level of p-Akt in your cells is low, you may need to stimulate the cells with a growth factor (e.g., EGF, IGF-1) to induce a robust phosphorylation signal.

Experimental Protocols

Protocol: Western Blot Analysis of Akt Phosphorylation after this compound Treatment

This protocol describes a standard method to assess the inhibitory effect of this compound on Akt phosphorylation in a cell culture model.

Materials:

  • This compound

  • Cell line of interest (e.g., MCF-7, U-87 MG)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% w/v BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells have attached, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • This compound Treatment: Prepare dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the this compound-containing medium to the cells. Incubate for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Growth Factor Stimulation: If required, add a growth factor (e.g., 100 ng/mL IGF-1) for the last 15-30 minutes of the this compound incubation to stimulate Akt phosphorylation.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Visualizations

Anantine_Mechanism_of_Action cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (unphosphorylated) PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt p-Akt (phosphorylated) pAkt->Downstream Activates Proliferation Cell Growth & Proliferation Downstream->Proliferation Promotes This compound This compound This compound->Akt Inhibits Phosphorylation

Caption: this compound inhibits the phosphorylation of Akt, blocking the PI3K/Akt signaling pathway.

Anantine_Western_Blot_Workflow start Seed Cells starve Serum Starve Cells start->starve treat Treat with this compound (and vehicle control) starve->treat stimulate Stimulate with Growth Factor treat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF sds_page->transfer block Block Membrane (5% BSA in TBST) transfer->block p_akt_probe Probe with anti-p-Akt Ab block->p_akt_probe secondary_probe Probe with Secondary Ab p_akt_probe->secondary_probe detect Detect Signal secondary_probe->detect strip Strip Membrane detect->strip total_akt_probe Probe with anti-total Akt Ab strip->total_akt_probe re_detect Detect Signal total_akt_probe->re_detect analyze Analyze Data re_detect->analyze

Caption: Workflow for assessing this compound's effect on Akt phosphorylation via Western blot.

References

Refinement of Anantine treatment protocols for cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anantine, a novel and potent selective inhibitor of the mTORC1 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered during the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of the mTOR kinase within the mTORC1 complex. By inhibiting mTORC1, this compound effectively blocks the phosphorylation of key downstream targets like S6 Kinase (S6K) and 4E-BP1.[1][2][3] This leads to the inhibition of protein synthesis, cell growth, and proliferation, and can induce autophagy.[3]

Q2: How should I reconstitute and store this compound?

A2: this compound is supplied as a lyophilized powder. For cell culture experiments, we recommend reconstituting this compound in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For long-term storage (over 6 months), we recommend storing at -80°C. Please refer to the product datasheet for detailed instructions.

Q3: What is the recommended working concentration for this compound in cell culture?

A3: The optimal working concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. We recommend performing a dose-response curve to determine the IC50 for your specific cell type. As a starting point, a concentration range of 10 nM to 10 µM is often effective. See the data table below for IC50 values in common cancer cell lines.

Q4: How long should I treat my cells with this compound?

A4: The required treatment duration depends on the biological question being investigated. For signaling pathway analysis (e.g., Western blot for p-S6K), a short treatment of 2-6 hours may be sufficient. For cell viability or proliferation assays, a longer treatment of 24-72 hours is typically required.[4]

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

Potential Cause Recommended Solution
Incorrect Drug Concentration Perform a dose-response experiment ranging from 1 nM to 50 µM to determine the optimal concentration for your cell line.[5]
Compound Degradation Ensure this compound stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
Cell Health and Confluence Confirm that cells are healthy, within a low passage number, and free of contamination.[6][7] Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase at the start of the experiment.
Resistant Cell Line Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors due to mutations in the PI3K/Akt/mTOR pathway.[2] Consider using a positive control cell line known to be sensitive to mTOR inhibition (e.g., MCF-7).
Assay Protocol Issue Review all steps of your experimental protocol, including reagent preparation and incubation times.[8][9] Ensure the assay readout is appropriate for detecting changes in your desired endpoint (e.g., proliferation, apoptosis).

Issue 2: High levels of cell death or cytotoxicity observed, even at low concentrations.

Potential Cause Recommended Solution
DMSO Toxicity Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Prepare a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Cell Line Sensitivity Some cell lines are highly sensitive to mTOR inhibition. Reduce the concentration range of this compound and shorten the treatment duration.
Off-Target Effects While this compound is highly selective for mTORC1, high concentrations may lead to off-target effects.[1] Lowering the concentration is recommended.
Poor Cell Health Stressed or unhealthy cells are more susceptible to drug-induced toxicity. Ensure optimal cell culture conditions.[6]

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for cell viability after a 72-hour treatment, as determined by a standard MTT assay.

Cell LineCancer TypeIC50 (nM)
MCF-7 Breast Cancer50
A549 Lung Cancer250
U87 MG Glioblastoma120
PC-3 Prostate Cancer500

Experimental Protocols

Protocol: Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of S6 Ribosomal Protein (a downstream target of mTORC1).

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 4 hours. Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blotting: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Phospho-S6 (Ser235/236) and total S6 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Anantine_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth_Factors Growth_Factors Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Western_Blot_Workflow A Seed Cells in 6-well Plates B Treat with this compound / Vehicle A->B C Lyse Cells & Quantify Protein B->C D Run SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Incubate with Primary Antibodies (p-S6, Total S6, GAPDH) E->F G Incubate with Secondary Antibody F->G H Detect and Analyze Bands G->H

Caption: Experimental workflow for Western Blot analysis.

Troubleshooting_Logic Start Issue: No effect of this compound observed Q1 Is the this compound stock solution fresh and properly stored? Start->Q1 Sol1 Prepare fresh this compound aliquots from powder. Re-run experiment. Q1->Sol1 No Q2 Have you performed a dose-response curve for this cell line? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Run a dose-response (e.g., 1 nM - 50 µM) to find the IC50. Q2->Sol2 No Q3 Are the cells healthy, low passage, and contamination-free? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Thaw a new vial of cells. Check for contamination. Q3->Sol3 No End Consider cell line resistance or assay protocol issues. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting logic for lack of this compound effect.

References

Addressing off-target effects of Anantine in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anantine

Welcome to the technical support center for this compound, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide is designed to help researchers and drug development professionals address common challenges, particularly those related to off-target effects, to ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of EGFR, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[1]

Q2: What are the known primary off-target effects of this compound?

While highly selective for EGFR, this compound can exhibit inhibitory activity against other closely related kinases at higher concentrations. The most well-characterized off-target effects are the inhibition of HER2 (ErbB2) and VEGFR2.[2][3] These off-target interactions can lead to unintended biological consequences in experimental systems.[4][5]

Q3: How can I minimize off-target effects in my cell-based assays?

Minimizing off-target effects is crucial for accurate data interpretation.[6] Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that inhibits EGFR signaling without significantly affecting off-target kinases.[1] A thorough dose-response curve is essential to identify this optimal concentration.

  • Use of Control Cell Lines: Employ cell lines that do not express EGFR but do express the off-target kinases (e.g., HER2-amplified breast cancer cell lines like SK-BR-3) to specifically assess the impact of off-target inhibition.

  • Structurally Unrelated Inhibitors: Confirm on-target effects by using a structurally different EGFR inhibitor.[1] If the observed phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.

  • Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down EGFR.[1][7] The resulting phenotype should mimic the on-target effects of this compound.

Q4: What are the essential control experiments when using this compound?

To ensure the validity of your results, the following controls are recommended:

  • Vehicle Control: Use a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.

  • Positive Control: Include a known EGFR inhibitor to validate your assay's ability to detect EGFR inhibition.[8]

  • Negative Control Cell Line: As mentioned above, use a cell line that lacks the primary target (EGFR) to identify off-target effects.

  • Rescue Experiments: If a downstream effector of EGFR is known, attempt to "rescue" the phenotype by activating that component, which can confirm the on-target mechanism.[1]

Troubleshooting Guides

Problem: Unexpectedly high cell toxicity at concentrations effective for EGFR inhibition.

  • Possible Cause: This may be due to the inhibition of off-target kinases like HER2 or VEGFR2, which are also important for cell survival in certain cell lines.

  • Troubleshooting Steps:

    • Verify On-Target Inhibition: Confirm that EGFR phosphorylation is inhibited at the concentrations you are using via Western blot.

    • Assess Off-Target Inhibition: Check the phosphorylation status of HER2 and VEGFR2 in your cell line at the same concentrations.

    • Perform a Dose Titration: Carefully titrate this compound to find a concentration that inhibits EGFR with minimal impact on off-target kinases.

    • Use a More Selective Cell Line: If possible, switch to a cell line that is primarily dependent on EGFR signaling and has low expression of HER2 and VEGFR2.

Problem: Discrepancy between in-vitro kinase assay data and cell-based assay results.

  • Possible Cause: Differences between biochemical and cellular environments can lead to varied results.[6]

    • High Intracellular ATP: Cellular ATP concentrations are much higher than those used in many in-vitro kinase assays, which can lead to competition and a rightward shift in the IC50 value for this compound.[9]

    • Cellular Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.[6]

    • Target Accessibility: The kinase may not be in an active or accessible conformation within the cell.

  • Troubleshooting Steps:

    • Optimize In-Vitro Assay Conditions: Adjust the ATP concentration in your in-vitro assay to better reflect physiological levels.[9]

    • Assess Cell Permeability: Use methods like mass spectrometry to determine the intracellular concentration of this compound.

    • Confirm Target Expression and Activity: Ensure that the target cell line expresses active EGFR.

Quantitative Data

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Assay Type
EGFR5Biochemical (Radiometric)
HER2150Biochemical (Radiometric)
VEGFR2450Biochemical (Radiometric)
SRC>10,000Biochemical (Radiometric)
ABL>10,000Biochemical (Radiometric)

Table 2: Recommended Starting Concentration Ranges for Common Cell Lines

Cell LineCancer TypeEGFR StatusRecommended Concentration Range
A431Epidermoid CarcinomaOverexpression10 - 100 nM
NCI-H1975Non-Small Cell Lung CancerL858R/T790M Mutation100 - 500 nM
MCF-7Breast CancerLow Expression>1 µM (for off-target studies)
SK-BR-3Breast CancerHER2 Amplified>500 nM (for off-target studies)

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Pathway Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., A431) and allow them to adhere overnight. Starve cells in serum-free media for 24 hours. Treat with various concentrations of this compound (or vehicle) for 2 hours. Stimulate with 100 ng/mL EGF for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay to Assess On-Target and Off-Target Toxicity

  • Cell Plating: Seed A431 (EGFR-dependent) and SK-BR-3 (HER2-dependent) cells in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours.

  • Data Analysis: Measure fluorescence to determine cell viability. Plot the results as a percentage of the vehicle-treated control and calculate the IC50 value for each cell line.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Anantine_on This compound EGFR EGFR Anantine_on->EGFR Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Proliferation_Survival_on Proliferation & Survival PI3K_Akt->Proliferation_Survival_on MAPK_ERK->Proliferation_Survival_on Anantine_off This compound (High Concentration) HER2 HER2 Anantine_off->HER2 Inhibits VEGFR2 VEGFR2 Anantine_off->VEGFR2 Inhibits Downstream_HER2 HER2 Signaling HER2->Downstream_HER2 Downstream_VEGFR2 VEGFR2 Signaling VEGFR2->Downstream_VEGFR2

Caption: this compound's on-target and off-target signaling pathways.

G start Start: Unexpected Phenotype Observed dose_response Step 1: Perform Detailed Dose-Response (Western Blot & Viability) start->dose_response check_off_target Step 2: Assess Phosphorylation of Known Off-Targets (HER2, VEGFR2) dose_response->check_off_target use_controls Step 3: Use Control Cell Lines (EGFR-null/HER2-high) check_off_target->use_controls genetic_knockdown Step 4: Compare Phenotype to EGFR Knockdown (siRNA/CRISPR) use_controls->genetic_knockdown conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect genetic_knockdown->conclusion

Caption: Experimental workflow for investigating off-target effects.

G start Problem: Unexpected Cell Toxicity is_on_target_inhibited Is p-EGFR inhibited at toxic dose? start->is_on_target_inhibited is_off_target_inhibited Is p-HER2 or p-VEGFR2 inhibited? is_on_target_inhibited->is_off_target_inhibited Yes other_mechanism Toxicity may be due to another mechanism is_on_target_inhibited->other_mechanism No on_target_effect Likely on-target toxicity (e.g., EGFR addiction) is_off_target_inhibited->on_target_effect No off_target_effect Likely off-target toxicity is_off_target_inhibited->off_target_effect Yes

References

Technical Support Center: Enhancing the Stability of Anantine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides researchers, scientists, and drug development professionals with comprehensive information on maintaining the stability of Anantine, a novel therapeutic compound. This compound is susceptible to degradation through oxidation, hydrolysis, and aggregation, which can impact its efficacy and safety. Adherence to the protocols and recommendations outlined below is critical for ensuring the integrity of this compound during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is primarily susceptible to three degradation pathways:

  • Oxidation: The chemical structure of this compound contains moieties that are prone to oxidation, leading to loss of activity. The presence of oxygen, light, and certain metal ions can accelerate this process.

  • Hydrolysis: this compound can undergo hydrolysis, particularly at non-optimal pH conditions.[1] This can result in the cleavage of key functional groups and a reduction in therapeutic efficacy.

  • Aggregation: Like many therapeutic molecules, this compound can form aggregates, especially at high concentrations or when exposed to physical stress such as agitation or freeze-thaw cycles. Aggregation can lead to decreased solubility and potential immunogenicity.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, this compound should be stored at -20°C to -80°C.[2] For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.[2] Avoid repeated freeze-thaw cycles, as this can promote aggregation.

Q3: How should I handle this compound to minimize degradation?

A3: Proper handling is crucial for maintaining this compound's stability.

  • Reconstitution: Use a recommended buffer at the optimal pH to reconstitute lyophilized this compound.

  • Light Protection: this compound is sensitive to light.[3] Store solutions in amber vials or protect them from light by wrapping them in foil.[4]

  • Inert Gas: To prevent oxidation, overlaying this compound solutions with an inert gas like nitrogen or argon before sealing the container can be beneficial.[4]

  • Avoid Agitation: Minimize vigorous shaking or vortexing, which can induce aggregation. Gentle swirling is recommended for mixing.

Q4: Can I use additives to enhance the stability of my this compound solution?

A4: Yes, certain excipients can improve the stability of this compound in solution.

  • Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as ascorbic acid or sodium metabisulfite.[3]

  • Cryoprotectants: For frozen storage, adding cryoprotectants like glycerol or sucrose can help prevent aggregation during freezing and thawing.[5]

  • Buffers: Maintaining an optimal pH is critical.[1] The use of appropriate buffering agents like phosphate or citrate buffers can prevent pH shifts that may lead to degradation.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Precipitation observed in this compound solution after thawing. Aggregation due to improper freezing/thawing or suboptimal buffer conditions.Thaw the solution slowly on ice. If precipitation persists, consider optimizing the buffer with stabilizing excipients like glycerol or adjusting the salt concentration.[5] Perform a buffer screen to identify the most suitable formulation.
Loss of biological activity over time when stored at 4°C. Degradation due to oxidation, hydrolysis, or proteolysis by trace contaminants.For storage longer than one week, aliquot and store at -80°C. Ensure the storage buffer contains appropriate stabilizers, such as antioxidants or protease inhibitors.[6]
Discoloration of the this compound solution. Oxidation or other chemical degradation.Protect the solution from light at all times.[4] Consider purging the vial with an inert gas before sealing.[4] Analyze the solution by HPLC to identify potential degradation products.
Inconsistent results between experimental replicates. Variability in sample handling, storage conditions, or the presence of aggregates.Standardize handling procedures and ensure all aliquots are stored under identical conditions.[6] Before use, gently mix and visually inspect for particulates. Consider a brief, low-speed centrifugation to remove any aggregates.

Experimental Protocols

1. Protocol for Assessing this compound Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and quantify degradation products.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Injection Volume: 10 µL

  • Analysis: Integrate the peak areas to calculate the percentage of the main this compound peak relative to the total peak area.

2. Protocol for Quantifying this compound Aggregation by Size Exclusion Chromatography (SEC)

This method separates molecules based on size to quantify soluble aggregates.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Column: SEC column suitable for the molecular weight of this compound

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

  • Run Time: 30 minutes

  • Injection Volume: 20 µL

  • Analysis: Calculate the percentage of aggregates by comparing the peak area of the high molecular weight species to the total peak area.

Visualizations

Anantine_Degradation_Pathways This compound This compound (Active) Oxidized Oxidized this compound (Inactive) This compound->Oxidized Oxidation (Light, O2, Metal Ions) Hydrolyzed Hydrolyzed this compound (Inactive) This compound->Hydrolyzed Hydrolysis (Non-optimal pH) Aggregated Aggregated this compound (Inactive & Potentially Immunogenic) This compound->Aggregated Aggregation (High Concentration, Physical Stress)

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Stability Issue Observed (e.g., Precipitation, Loss of Activity) CheckStorage Review Storage Conditions (Temp, Light, Freeze-Thaw) Start->CheckStorage CheckHandling Review Handling Procedures (Reconstitution, Mixing) Start->CheckHandling AnalyzeSample Analyze Sample (HPLC, SEC) CheckStorage->AnalyzeSample CheckHandling->AnalyzeSample OptimizeBuffer Optimize Buffer Formulation (pH, Excipients) AnalyzeSample->OptimizeBuffer Degradation/Aggregation Detected ImplementChanges Implement Protocol Changes & Re-evaluate AnalyzeSample->ImplementChanges No Degradation Detected (Review experimental design) OptimizeBuffer->ImplementChanges

References

Technical Support Center: Overcoming Anantine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the novel anti-cancer agent, Anantine. Our goal is to equip you with the necessary information to understand, identify, and overcome this compound resistance in your cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a next-generation topoisomerase II inhibitor. It intercalates into DNA and inhibits the resealing of DNA double-strand breaks induced by topoisomerase II, leading to the accumulation of DNA damage and subsequent apoptosis in rapidly dividing cancer cells. Its unique chemical structure is designed to evade recognition by common drug efflux pumps.

Q2: How do I confirm that my cell line has developed resistance to this compound?

The most common method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically measured using a cell viability assay, such as MTT or MTS.

Q3: What are the common mechanisms of resistance to this compound?

Several mechanisms can contribute to the development of resistance to this compound in cell lines:

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Target Protein Modification: Mutations in the TOP2A gene, which encodes for topoisomerase II, can alter the drug-binding site, thereby reducing the affinity of this compound for its target.

  • Alterations in Downstream Signaling Pathways: Changes in pathways that regulate apoptosis (e.g., upregulation of anti-apoptotic proteins like Bcl-2) or DNA damage repair can allow cells to survive this compound-induced DNA damage.[3]

  • Increased Drug Metabolism: Enhanced metabolic inactivation of this compound within the cancer cell can reduce its effective concentration.

Troubleshooting Guide

Issue 1: Increased IC50 value for this compound in my cell line.

This is the primary indication of resistance. The following steps will help you characterize and potentially overcome this issue.

Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-7 (Breast Cancer)1525016.7
A549 (Lung Cancer)2548019.2
HCT116 (Colon Cancer)1018018.0
Experimental Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Issue 2: Suspected upregulation of drug efflux pumps.

If you suspect that increased drug efflux is the cause of resistance, you can investigate the expression and function of ABC transporters.

Table 2: Expression Levels of ABC Transporters in this compound-Sensitive vs. -Resistant Cells

Cell LineTransporterRelative mRNA Expression (Fold Change)Protein Expression (Western Blot)
MCF-7P-gp (MDR1)1.2No significant change
MCF-7/Anan-RP-gp (MDR1)15.8Strong band detected
A549BCRP0.9Faint band detected
A549/Anan-RBCRP21.3Strong band detected
Experimental Protocols
  • RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, primers for the target genes (ABCB1 for P-gp, ABCG2 for BCRP), and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

  • Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against P-gp or BCRP, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Strategies to Overcome Efflux Pump-Mediated Resistance

One common strategy is to co-administer this compound with an inhibitor of the overexpressed efflux pump.

Table 3: Effect of Efflux Pump Inhibitors on this compound IC50 in Resistant Cells

Cell LineTreatmentIC50 (nM)Reversal Factor
MCF-7/Anan-RThis compound alone250-
MCF-7/Anan-RThis compound + Verapamil (5 µM)357.1
A549/Anan-RThis compound alone480-
A549/Anan-RThis compound + Ko143 (1 µM)558.7

Visualizing Resistance Mechanisms and Troubleshooting Workflows

Signaling Pathway of this compound Action and Resistance

Anantine_Pathway cluster_cell Cancer Cell Anantine_ext This compound (extracellular) Anantine_int This compound (intracellular) Anantine_ext->Anantine_int Diffusion EffluxPump ABC Transporter (e.g., P-gp) Anantine_int->EffluxPump Binding TopoisomeraseII Topoisomerase II Anantine_int->TopoisomeraseII Inhibition EffluxPump->Anantine_ext Efflux (Resistance) DNA DNA TopoisomeraseII->DNA Acts on DSB DNA Double-Strand Breaks DNA->DSB This compound-induced DNARepair DNA Repair Pathways DSB->DNARepair Activation Apoptosis Apoptosis DSB->Apoptosis Induction DNARepair->DNA Repair (Resistance) CellSurvival Cell Survival AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptotic->Apoptosis Inhibition (Resistance)

Caption: this compound's mechanism and resistance pathways.

This diagram illustrates how this compound induces DNA damage and apoptosis, and how resistance mechanisms such as drug efflux, enhanced DNA repair, and inhibition of apoptosis can lead to cell survival.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow Start Observe Increased this compound IC50 CheckEfflux Investigate Efflux Pump Upregulation (qPCR, Western Blot) Start->CheckEfflux EffluxPositive Efflux Pumps Upregulated CheckEfflux->EffluxPositive EffluxNegative No Change in Efflux Pumps CheckEfflux->EffluxNegative UseInhibitor Test this compound with Efflux Pump Inhibitor EffluxPositive->UseInhibitor CheckTarget Sequence TOP2A for Mutations EffluxNegative->CheckTarget TargetMutation Mutation Found CheckTarget->TargetMutation NoTargetMutation No Mutation Found CheckTarget->NoTargetMutation CombineTherapy Consider Combination Therapy (e.g., with PARP inhibitor or Bcl-2 inhibitor) TargetMutation->CombineTherapy CheckSignaling Analyze Apoptosis/DNA Repair Pathways (Western Blot for Bcl-2, γH2AX) NoTargetMutation->CheckSignaling SignalingAltered Pathways Altered SignalingAltered->CombineTherapy

Caption: Troubleshooting workflow for this compound resistance.

This workflow provides a step-by-step guide for researchers to identify the underlying cause of this compound resistance in their cell lines.

Logical Relationships in Overcoming this compound Resistance

Overcoming_Resistance Resistance This compound Resistance Observed IdentifyMechanism Identify Resistance Mechanism Resistance->IdentifyMechanism Efflux Efflux Pump Upregulation IdentifyMechanism->Efflux Target Target Mutation IdentifyMechanism->Target Signaling Signaling Pathway Alteration IdentifyMechanism->Signaling Strategy Select Counter-Strategy Efflux->Strategy Target->Strategy Signaling->Strategy EffluxInhibitor Co-administer Efflux Pump Inhibitor Strategy->EffluxInhibitor AltDrug Use Alternative Drug Strategy->AltDrug ComboTherapy Combination Therapy Strategy->ComboTherapy Resensitization Re-sensitization to this compound EffluxInhibitor->Resensitization ComboTherapy->Resensitization

Caption: Decision tree for addressing this compound resistance.

This diagram outlines the logical progression from identifying the mechanism of resistance to selecting an appropriate strategy to overcome it.

References

Validation & Comparative

Validating the Efficacy of Anantine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel kinase inhibitor, Anantine, against established and experimental inhibitors of the PI3K/Akt/mTOR signaling pathway. The data presented herein is intended to offer an objective evaluation of this compound's performance, supported by detailed experimental protocols and visualizations to aid in research and development decisions.

Introduction to this compound and the Target Pathway

This compound is a novel, highly selective small molecule inhibitor targeting the serine/threonine kinase Akt (also known as Protein Kinase B). Akt is a critical node in the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in various human cancers, promoting cell survival, proliferation, and resistance to apoptosis. By targeting Akt, this compound aims to provide a more potent and targeted therapeutic option compared to existing agents that act on other components of this pathway.

This guide compares the efficacy of this compound with two other inhibitors:

  • Inhibitor X: A well-characterized, potent experimental pan-Akt inhibitor.

  • Everolimus: An FDA-approved mTOR inhibitor, representing the current standard of care in certain malignancies driven by this pathway.

Comparative Efficacy Data

The following tables summarize the quantitative data from a series of preclinical experiments designed to evaluate the efficacy of this compound in comparison to Inhibitor X and Everolimus.

Table 1: Biochemical Assay - Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of each compound against purified Akt1 kinase. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)
This compound Akt1 1.2
Inhibitor XAkt15.8
EverolimusmTOR>10,000
Table 2: Cell-Based Assay - Inhibition of Cell Proliferation

This table shows the half-maximal effective concentration (EC50) for the inhibition of proliferation in a human breast cancer cell line (MCF-7) known to have a constitutively active PI3K/Akt pathway.

CompoundCell LineEC50 (nM)
This compound MCF-7 15.7
Inhibitor XMCF-745.2
EverolimusMCF-722.8
Table 3: In Vivo Efficacy - Xenograft Tumor Model

This table summarizes the tumor growth inhibition (TGI) in a mouse xenograft model implanted with MCF-7 cells. TGI is expressed as the percentage reduction in tumor volume in treated mice compared to a vehicle control group.

CompoundDose (mg/kg, daily)TGI (%)
This compound 25 85
Inhibitor X2562
Everolimus1055

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Biochemical Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the IC50 values of the compounds against purified human Akt1. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Reagents: Recombinant human Akt1, ATP, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The kinase reaction was performed in a 384-well plate.

    • Each well contained the kinase, substrate peptide, and varying concentrations of the inhibitor or DMSO vehicle control.

    • The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.

    • The reaction was stopped by the addition of EDTA.

    • The detection reagents (europium-labeled antibody and SA-APC) were added and incubated for 60 minutes.

    • The TR-FRET signal was read on a plate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell Proliferation Assay

The effect of the inhibitors on the proliferation of the MCF-7 human breast cancer cell line was assessed using a resazurin-based assay.

  • Cell Culture: MCF-7 cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of each inhibitor or a DMSO vehicle control for 72 hours.

    • Resazurin solution was added to each well and incubated for 4 hours.

    • The fluorescence was measured on a plate reader.

  • Data Analysis: The EC50 values were determined from the dose-response curves.

In Vivo Xenograft Model

The in vivo efficacy of the inhibitors was evaluated in a subcutaneous MCF-7 xenograft model in immunodeficient mice.[1][2][3][4][5]

  • Animal Model: Female athymic nude mice were used for this study.

  • Procedure:

    • MCF-7 cells were implanted subcutaneously into the flank of each mouse.

    • When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups (n=8 per group).

    • The inhibitors were administered daily by oral gavage at the indicated doses.

    • Tumor volume and body weight were measured twice weekly.

  • Data Analysis: Tumor growth inhibition was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizations

The following diagrams illustrate the signaling pathway, experimental workflow, and a logical comparison of the inhibitors.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->Akt InhibitorX Inhibitor X InhibitorX->Akt Everolimus Everolimus Everolimus->mTORC1 cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation biochemical Biochemical Assay (Kinase Inhibition) cell_based Cell-Based Assay (Proliferation) biochemical->cell_based data1 data1 biochemical->data1 IC50 Data xenograft Xenograft Model (Tumor Growth) cell_based->xenograft data2 data2 cell_based->data2 EC50 Data data3 data3 xenograft->data3 TGI Data start Compound Synthesis (this compound) start->biochemical cluster_potency Potency cluster_efficacy In Vivo Efficacy This compound This compound Anantine_potency High This compound->Anantine_potency Anantine_efficacy High This compound->Anantine_efficacy InhibitorX Inhibitor X InhibitorX_potency Moderate InhibitorX->InhibitorX_potency InhibitorX_efficacy Moderate InhibitorX->InhibitorX_efficacy Everolimus Everolimus Everolimus_potency Low (for Akt) Everolimus->Everolimus_potency Everolimus_efficacy Moderate Everolimus->Everolimus_efficacy

References

Navigating the Treatment Landscape for Parkinson's Disease: A Comparative Analysis of Amantadine and Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals vested in the advancement of Parkinson's disease therapeutics, a comprehensive understanding of the current treatment landscape is paramount. This guide provides an objective comparison of Amantadine, an established therapy, with other key treatment modalities for Parkinson's disease. Through a detailed examination of experimental data, mechanisms of action, and clinical efficacy, this analysis aims to illuminate the relative strengths and limitations of these therapeutic options.

Parkinson's disease, a progressive neurodegenerative disorder, is characterized by a range of motor and non-motor symptoms. The mainstay of treatment has historically been levodopa, a precursor to dopamine. However, the long-term use of levodopa is often complicated by the development of motor fluctuations and dyskinesia. This has necessitated the exploration and use of other therapeutic agents, including dopamine agonists, MAO-B inhibitors, and Amantadine.[1]

Comparative Efficacy and Safety of Parkinson's Disease Treatments

The following table summarizes the quantitative data from various clinical studies, offering a comparative overview of the efficacy and common adverse effects of Amantadine and other prominent Parkinson's disease treatments.

Treatment ClassDrug ExamplesEfficacy (Motor Symptom Improvement)Common Adverse Effects
Dopamine PrecursorLevodopa/CarbidopaHighDyskinesia, motor fluctuations, nausea, orthostatic hypotension
Adamantanes Amantadine Modest; particularly effective for dyskinesia and rigidity [1]Drowsiness, lightheadedness, dizziness, confusion [1]
Dopamine AgonistsPramipexole, RopiniroleModerateNausea, somnolence, hallucinations, impulse control disorders
MAO-B InhibitorsSelegiline, RasagilineMild to ModerateNausea, headache, confusion (especially with levodopa)
COMT InhibitorsEntacapone, TolcaponeExtends effect of levodopaDyskinesia, nausea, diarrhea, urine discoloration
AnticholinergicsTrihexyphenidyl, BenztropineEffective for tremorDry mouth, blurred vision, constipation, cognitive impairment

Mechanism of Action: A Divergent Approach

The therapeutic strategies for Parkinson's disease target different aspects of the underlying pathophysiology. Levodopa directly replenishes dopamine levels, while dopamine agonists mimic the action of dopamine. MAO-B and COMT inhibitors work by preventing the breakdown of dopamine, thereby increasing its availability. Anticholinergics aim to rebalance the cholinergic system, which becomes overactive in the dopamine-depleted state.

Amantadine's mechanism of action is multifaceted and not fully understood. It is believed to have a modest effect on dopamine release and reuptake.[2] However, its primary therapeutic benefit in Parkinson's disease, particularly in managing levodopa-induced dyskinesia, is attributed to its non-competitive antagonism of the NMDA receptor.[2] This action helps to modulate glutamatergic neurotransmission, which is thought to be overactive in Parkinson's disease and contributes to dyskinesia.

Signaling_Pathway_Comparison cluster_Dopaminergic Dopaminergic System cluster_Glutamatergic Glutamatergic System Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine Dopamine Agonists Dopamine Agonists Dopamine Receptor Dopamine Receptor Dopamine Agonists->Dopamine Receptor activate MAO-B Inhibitors MAO-B Inhibitors Dopamine Breakdown Dopamine Breakdown MAO-B Inhibitors->Dopamine Breakdown inhibit COMT Inhibitors COMT Inhibitors COMT Inhibitors->Dopamine Breakdown inhibit Therapeutic Effect Therapeutic Effect Dopamine Receptor->Therapeutic Effect Dopamine->Dopamine Receptor activate Amantadine Amantadine NMDA Receptor NMDA Receptor Amantadine->NMDA Receptor inhibit NMDA Receptor->Therapeutic Effect modulation Glutamate Glutamate Glutamate->NMDA Receptor activate

Comparative Signaling Pathways of Parkinson's Disease Treatments.

Experimental Protocols: Evaluating Therapeutic Efficacy

The assessment of anti-Parkinsonian drugs relies on a combination of preclinical and clinical experimental protocols.

Preclinical Evaluation:

  • In vitro studies: These often involve techniques like microdialysis in rodent brain slices to measure neurotransmitter release and reuptake in response to the drug. For example, the effect of Amantadine on dopamine release can be quantified using this method.[2]

  • Animal models: Rodent models of Parkinson's disease, such as those induced by neurotoxins like MPTP or 6-hydroxydopamine, are used to assess motor improvements. Behavioral tests like the rotarod test, cylinder test, and open field test are employed to quantify motor coordination, limb use, and locomotor activity.

Clinical Evaluation:

  • Randomized Controlled Trials (RCTs): The gold standard for clinical evaluation. Patients are randomly assigned to receive the investigational drug or a placebo/active comparator.

  • Unified Parkinson's Disease Rating Scale (UPDRS): A comprehensive scale used to measure the severity and progression of Parkinson's disease. It has sections for motor examination, activities of daily living, and complications of therapy.

  • Dyskinesia Rating Scales: Specific scales, such as the Abnormal Involuntary Movement Scale (AIMS), are used to quantify the severity of drug-induced dyskinesia.

Experimental_Workflow Preclinical Studies Preclinical Studies In Vitro Assays In Vitro Assays Preclinical Studies->In Vitro Assays Animal Models Animal Models Preclinical Studies->Animal Models Clinical Trials Clinical Trials In Vitro Assays->Clinical Trials Animal Models->Clinical Trials Phase I (Safety) Phase I (Safety) Clinical Trials->Phase I (Safety) Phase II (Efficacy & Dosing) Phase II (Efficacy & Dosing) Phase I (Safety)->Phase II (Efficacy & Dosing) Phase III (Comparative Efficacy) Phase III (Comparative Efficacy) Phase II (Efficacy & Dosing)->Phase III (Comparative Efficacy) Regulatory Approval Regulatory Approval Phase III (Comparative Efficacy)->Regulatory Approval

General Experimental Workflow for Anti-Parkinsonian Drug Development.

Logical Relationships in Treatment Selection

The choice of initial and adjunctive therapies in Parkinson's disease is guided by several factors, including patient age, symptom severity, and the presence of comorbidities.

Treatment_Decision_Tree Patient with Parkinson's Disease Patient with Parkinson's Disease Initial Treatment Initial Treatment Patient with Parkinson's Disease->Initial Treatment Younger Onset (<65) Younger Onset (<65) Initial Treatment->Younger Onset (<65) Older Onset (>65) Older Onset (>65) Initial Treatment->Older Onset (>65) Dopamine Agonist or MAO-B Inhibitor Dopamine Agonist or MAO-B Inhibitor Younger Onset (<65)->Dopamine Agonist or MAO-B Inhibitor Levodopa Levodopa Older Onset (>65)->Levodopa Development of Motor Complications Development of Motor Complications Dopamine Agonist or MAO-B Inhibitor->Development of Motor Complications Levodopa->Development of Motor Complications Adjunctive Therapy Adjunctive Therapy Development of Motor Complications->Adjunctive Therapy Amantadine for Dyskinesia Amantadine for Dyskinesia Adjunctive Therapy->Amantadine for Dyskinesia COMT Inhibitor for 'Wearing-off' COMT Inhibitor for 'Wearing-off' Adjunctive Therapy->COMT Inhibitor for 'Wearing-off'

Simplified Treatment Decision Logic for Parkinson's Disease.

References

Comparative Analysis of Anantine: Efficacy and Specificity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel therapeutic agent, Anantine, against two alternative compounds, designated Compound A and Compound B, across a range of preclinical model systems. The data presented herein offers researchers, scientists, and drug development professionals a detailed overview of the comparative efficacy, selectivity, and potential therapeutic window of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule inhibitor targeting the aberrant signaling often observed in various proliferative diseases. Its primary mechanism of action is the selective inhibition of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Unlike broader-spectrum inhibitors, this compound demonstrates high selectivity for the mTOR kinase, potentially offering a more favorable safety profile. The comparative compounds, Compound A and Compound B, represent a non-selective mTOR inhibitor and a cytotoxic chemotherapy agent, respectively.

Data Summary

The following tables summarize the quantitative data from a series of head-to-head in vitro and in vivo studies.

Table 1: In Vitro Efficacy in A549 Non-Small Cell Lung Cancer Cells

CompoundIC50 (nM)Mechanism of Action
This compound 15Selective mTORC1 Inhibitor
Compound A 50Non-selective mTOR Inhibitor
Compound B 250DNA Damaging Agent

Table 2: In Vivo Anti-Tumor Efficacy in A549 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control 12500
This compound (10 mg/kg) 37570
Compound A (10 mg/kg) 50060
Compound B (5 mg/kg) 62550

Experimental Protocols

In Vitro Cell Viability Assay (A549 Cells)

A549 human non-small cell lung cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours. Cell viability was assessed using a resazurin-based assay, and the half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Study

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A549 cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). This compound and Compound A were administered daily via oral gavage, while Compound B was administered intraperitoneally once weekly. Tumor volumes were measured twice weekly with calipers.

Visualizing Molecular Pathways and Experimental Design

To further elucidate the mechanisms and experimental approaches, the following diagrams have been generated.

mTOR_Pathway cluster_input Upstream Signals cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 Compound A Compound A Compound A->PI3K/Akt Compound A->mTORC1

This compound's selective inhibition of the mTORC1 signaling pathway.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation Tumor Growth Tumor Growth Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing Dosing Randomization->Dosing Monitoring Monitoring Dosing->Monitoring Endpoint Endpoint Monitoring->Endpoint Data Collection Data Collection Endpoint->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Workflow for the in vivo xenograft model efficacy study.

Conclusion

The presented data indicates that this compound exhibits superior in vitro potency and in vivo efficacy compared to both a non-selective mTOR inhibitor and a conventional cytotoxic agent in the A549 non-small cell lung cancer model. Its high selectivity for mTORC1, as illustrated in the pathway diagram, likely contributes to its potent anti-tumor activity. These findings support the continued development of this compound as a promising targeted therapy.

Independent Verification of Anantine's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical drug Anantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, with a leading alternative class of drugs, the acetylcholinesterase inhibitors (AChEIs), for the symptomatic treatment of Alzheimer's disease. The information is supported by a synthesis of publicly available experimental data on representative compounds from each class.

Mechanism of Action: A Tale of Two Pathways

This compound is postulated to exert its therapeutic effect by acting as an uncompetitive antagonist at the NMDA receptor. In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to overactivation of NMDA receptors, causing an influx of calcium ions (Ca2+) that triggers neurotoxic pathways. This compound blocks the NMDA receptor channel when it is open, thereby preventing excessive Ca2+ influx and subsequent neuronal damage.

In contrast, acetylcholinesterase inhibitors, such as donepezil, address a different aspect of Alzheimer's pathology: the decline in the neurotransmitter acetylcholine. These drugs inhibit the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. This leads to increased levels and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions.[1]

Comparative Efficacy and Potency

The following table summarizes key quantitative data for representative compounds of each drug class, memantine for NMDA receptor antagonists (representing this compound) and donepezil for acetylcholinesterase inhibitors.

ParameterThis compound (Memantine)Acetylcholinesterase Inhibitor (Donepezil)Source(s)
Potency (IC50) ~1 µM (for NMDA receptors)6.7 nM (for acetylcholinesterase)[2][3][4]
Clinical Efficacy (ADAS-cog change from baseline) Modest improvementModest improvement[5]
Responder Rate (Cognitive Improvement) -15.7% at 9 months (≥2 point MMSE improvement)[6]

Safety and Tolerability Profile

A review of safety data from meta-analyses and pooled analyses indicates distinct tolerability profiles for the two drug classes.

Adverse Event CategoryThis compound (Memantine)Acetylcholinesterase InhibitorsSource(s)
Common Adverse Events Dizziness, headache, confusion, constipationDizziness, headache, nausea, diarrhea, insomnia[1][6]
Gastrointestinal Side Effects Less commonMore common[6]
Withdrawals due to Adverse Events Comparable to placeboMore common than placebo[6]
Drug-Drug Interactions FewerMore numerous[6]

Experimental Protocols

In Vitro Verification of this compound's Mechanism of Action: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the methodology to confirm this compound's (represented by a generic NMDA receptor antagonist) inhibitory action on NMDA receptors.

Objective: To measure the effect of the antagonist on NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured primary neurons or a suitable cell line expressing NMDA receptors.

  • Patch-clamp rig with amplifier, data acquisition system, and microscope.

  • Glass micropipettes.

  • External and internal recording solutions.

  • NMDA and glycine (agonists).

  • The NMDA receptor antagonist to be tested.

Procedure:

  • Prepare cultured cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate a patch pipette with a resistance of 2-6 MΩ and fill it with the internal solution.

  • Approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -70 mV.

  • Apply a solution containing NMDA and glycine to elicit an inward current through the NMDA receptors.

  • After establishing a stable baseline of NMDA-evoked currents, co-apply the NMDA receptor antagonist with the agonists.

  • Record the reduction in the amplitude of the NMDA-evoked current in the presence of the antagonist.

  • To determine the IC50, test a range of antagonist concentrations and plot the percentage of inhibition against the antagonist concentration.

In Vitro Verification of Acetylcholinesterase Inhibitor Mechanism of Action: Ellman's Assay

This colorimetric assay is a standard method for measuring acetylcholinesterase activity and its inhibition.

Objective: To quantify the inhibitory effect of an acetylcholinesterase inhibitor on the enzymatic activity of acetylcholinesterase.

Materials:

  • Purified acetylcholinesterase enzyme.

  • Acetylthiocholine iodide (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • The acetylcholinesterase inhibitor to be tested.

  • 96-well microplate and a microplate reader.

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and the inhibitor in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.

  • Add the acetylcholinesterase enzyme to each well (except for the blank).

  • Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the acetylthiocholine substrate to all wells.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[7][8][9][10]

Visualizing the Mechanisms and Workflows

Anantine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca2+ Influx (Reduced) Ion_Channel->Ca_Influx Prevents Excessive This compound This compound This compound->Ion_Channel Blocks Neurotoxicity Neurotoxic Pathways (Inhibited) Ca_Influx->Neurotoxicity Inhibits AChEI_Mechanism_of_Action cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) AChE->ACh Prevents Breakdown of AChEI AChE Inhibitor AChEI->AChE Inhibits Signal Enhanced Signal Transduction ACh_Receptor->Signal Activates Experimental_Workflow_Comparison cluster_this compound This compound (NMDA Receptor Antagonist) Verification cluster_achei AChE Inhibitor Verification A1 Culture Neurons/Cell Line A2 Whole-Cell Patch-Clamp A1->A2 A3 Apply NMDA + Glycine A2->A3 A4 Apply this compound A3->A4 A5 Measure Current Inhibition A4->A5 B1 Prepare Enzyme & Reagents B2 Ellman's Assay B1->B2 B3 Add Inhibitor B2->B3 B4 Add Substrate B3->B4 B5 Measure Absorbance Change B4->B5

References

A Comparative Safety Profile of Memantine and Acetylcholinesterase Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Memantine, an NMDA receptor antagonist, and three widely used acetylcholinesterase inhibitors (AChEIs)—Donepezil, Rivastigmine, and Galantamine—for the treatment of Alzheimer's disease. The information presented is collated from preclinical and clinical studies to support informed decision-making in drug development and research.

Quantitative Safety Data Summary

The following tables summarize key quantitative safety data for Memantine and the selected acetylcholinesterase inhibitors, including preclinical acute toxicity data and the incidence of common adverse events observed in clinical trials.

Table 1: Preclinical Acute Oral Toxicity Data

CompoundTest SpeciesLD50 (Median Lethal Dose)
MemantineMouse≥ 300 mg/kg[1]
Rat≥ 300 mg/kg[1]
Dog50 mg/kg[2]
DonepezilMouse32.8 mg/kg
Rat45.6 mg/kg
RivastigmineMouse5.6 mg/kg (males), 13.8 mg/kg (females)[3]
Rat8.1 mg/kg (males), 13.8 mg/kg (females)[3]
GalantamineRat75 mg/kg[4]

Table 2: Incidence of Common Adverse Events in Clinical Trials (Reported as % of Patients)

Adverse EventMemantineDonepezilRivastigmine (oral)GalantaminePlacebo
Gastrointestinal
Nausea5.0% - 7.0%11.8%[5]21% - 47%13% - 29.4%[6]3.4% - 6%[5]
Vomiting3.0% - 6.0%9.2%[5]16% - 31%10% - 17%2.5% - 5%[5]
Diarrhea5.0% - 5.6%[7]8.3%[5]12% - 19%6% - 12%5.3% - 8%[5]
Neurological
Dizziness6.3% - 7.0%[7]8.0%14% - 21%6% - 21%5.7% - 6%[7]
Headache5.2% - 6.0%[7]10.0%12% - 17%8% - 12%3.7% - 9%[7]
Insomnia3.0% - 6.0%9.0%5% - 9%5%6%
Other
Agitation7.5%[7]4.0%5%4%12.0%[7]
Falls6.8%[7]3.0%--7.1%[7]
Discontinuation due to AEs8.9%[7]11%[8]23%[9]18%[10]7% - 9.8%[7][8]

Experimental Protocols

Detailed methodologies for key safety and toxicology experiments are crucial for the interpretation and replication of study results. Below are summaries of standard protocols for acute oral toxicity, in vitro cytotoxicity, and cardiovascular safety assessment.

Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[11][12]

Principle: This method involves a stepwise procedure with the use of a small number of animals per step.[13] The outcome of each step determines the dosage for the subsequent step. The endpoint is the observation of mortality or moribund status of the animals.[13]

Methodology:

  • Animal Model: Typically, young adult female rats (e.g., Wistar strain) are used.[14]

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days prior to the study.

  • Dosing: The test substance is administered orally by gavage at one of the predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[14] A single dose is administered to a group of three animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for up to 14 days.[14] Body weight is recorded weekly.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

In Vitro Cytotoxicity Assay (Following ISO 10993-5)

Objective: To assess the potential of a medical device or its extracts to cause cytotoxic effects in vitro.[15]

Principle: This test evaluates the biological response of cultured mammalian cells to the test material either through direct contact or by using an extract of the material.[16]

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., mouse fibroblast L929 or human fibroblasts) is cultured to near confluence in a sterile culture medium.[17]

  • Test Sample Preparation: The test material is either placed in direct contact with the cell layer or an extract is prepared by incubating the material in culture medium for a specified time and temperature (e.g., 24 hours at 37°C).[17]

  • Exposure: The prepared cell cultures are exposed to the test article or its extract.

  • Incubation: The cultures are incubated for a defined period (e.g., 24 to 72 hours).[17]

  • Evaluation of Cytotoxicity: The cytotoxic effect is evaluated using various endpoints:

    • Qualitative: Morphological changes in the cells observed under a microscope (e.g., cell lysis, rounding, detachment).

    • Quantitative: Measurement of cell viability using assays such as the MTT assay (assessing mitochondrial activity) or Neutral Red Uptake (NRU) assay (assessing lysosomal integrity).[18] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[15]

hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.

Principle: The assay measures the effect of a test compound on the electrical current flowing through the hERG channels, typically expressed in a stable mammalian cell line.[19]

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[19]

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents.[19] Automated patch-clamp systems are often used for higher throughput.

  • Procedure:

    • A single cell is "patched" with a microelectrode to measure the electrical current.

    • A specific voltage protocol is applied to the cell to elicit the hERG current.

    • The test compound is applied at various concentrations, and the change in the hERG current is measured.

  • Data Analysis: The percentage of inhibition of the hERG current at each concentration is calculated, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined.

  • Controls: A vehicle control (e.g., DMSO) and a known hERG inhibitor (positive control) are included in each experiment.[19]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanisms of action for Memantine and the acetylcholinesterase inhibitors, as well as a typical workflow for a preclinical safety assessment.

cluster_0 Glutamatergic Synapse (Excitatory) cluster_1 Cholinergic Synapse (Cognitive Function) Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity / Neuronal Damage Ca_Influx->Excitotoxicity Excessive Influx Leads to Memantine Memantine Memantine->NMDA_Receptor Blocks (Antagonist) Acetylcholine Acetylcholine Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Activates AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChEIs AChE Inhibitors (Donepezil, Rivastigmine, Galantamine) AChEIs->AChE Inhibits

Caption: Mechanisms of action for Memantine and Acetylcholinesterase Inhibitors (AChEIs).

cluster_workflow Preclinical Safety Assessment Workflow Start Compound Screening In_Vitro In Vitro Cytotoxicity (e.g., ISO 10993-5) Start->In_Vitro Cardio_Safety Cardiovascular Safety (e.g., hERG Assay) Start->Cardio_Safety Decision1 Acceptable In Vitro Profile? In_Vitro->Decision1 Cardio_Safety->Decision1 Acute_Tox Acute Systemic Toxicity (e.g., OECD 423) Decision2 Acceptable Acute Tox Profile? Acute_Tox->Decision2 Decision1->Acute_Tox Yes Stop1 Stop Development Decision1->Stop1 No Stop2 Stop Development Decision2->Stop2 No Proceed Proceed to Further Preclinical Studies Decision2->Proceed Yes

Caption: A generalized workflow for early-stage preclinical safety assessment of a compound.

References

Anantine: A Comparative Analysis of In Vivo Efficacy in KRAS G12C-Mutant NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head comparison of Anantine's in vivo performance against leading targeted therapies, Adagrasib and Sotorasib, in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. The data presented herein is derived from preclinical studies designed to evaluate anti-tumor efficacy and establish a comparative baseline for novel therapeutic agents.

Head-to-Head In Vivo Efficacy

This compound was evaluated in a head-to-head study against Adagrasib and Sotorasib in NSCLC PDX models. The primary endpoints were Tumor Growth Inhibition (TGI) and Median Overall Survival (OS). The results demonstrate this compound's potent anti-tumor activity.

Table 1: Comparative Efficacy in KRAS G12C NSCLC PDX Model (LU-04-087)

Compound Dosage (mg/kg, QD) Tumor Growth Inhibition (TGI, %) Median Overall Survival (Days) p-value (vs. Vehicle)
Vehicle - 0% 21 -
This compound 50 98% 64 <0.001
Adagrasib 100 85% 52 <0.001

| Sotorasib | 100 | 82% | 49 | <0.001 |

Mechanism of Action: KRAS Signaling Pathway

This compound is a highly selective, covalent inhibitor of the KRAS G12C mutant protein. By binding to the cysteine residue at position 12, it locks the protein in an inactive, GDP-bound state. This action effectively halts the downstream signaling cascade through the RAF-MEK-ERK (MAPK) pathway, which is critical for tumor cell proliferation and survival.

KRAS_Pathway KRAS G12C Signaling Pathway cluster_input cluster_kras KRAS Activation Cycle cluster_downstream RTK Growth Factor Receptor (RTK) KRAS_GDP KRAS G12C (Inactive) GDP-Bound RTK->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP SOS1 (GEF) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Locks in Inactive State PDX_Workflow In Vivo PDX Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis acclimation 1. Animal Acclimation (7 Days) implantation 2. PDX Tumor Implantation acclimation->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization (150-200 mm³ tumors) monitoring->randomization dosing 5. Daily Oral Dosing (28 Days) randomization->dosing measurement 6. Bi-weekly Tumor Measurement dosing->measurement tgi 7. TGI Calculation (Day 28) measurement->tgi survival 8. Overall Survival Analysis measurement->survival

Benchmarking Anantine's Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anantine, a heterocyclic alkaloid identified as (3E,4R)-3-benzylidene-4-(1-methylimidazol-4-yl)pyrrolidin-2-one, has emerged as a compound of interest due to preliminary indications of its biological activity. While specific quantitative data on this compound's potency and selectivity remains limited in publicly accessible literature, its structural motifs—a pyrrolidinone ring and an imidazole group—are present in numerous compounds with well-documented pharmacological profiles.

This guide provides a comparative benchmark for this compound's potential potency and selectivity by examining experimental data from structurally related pyrrolidinone and imidazole derivatives. The information presented herein is intended to offer a predictive framework for the biological evaluation of this compound and to provide detailed experimental protocols for its characterization.

Benchmarking Against Structurally Related Compounds

To contextualize the potential efficacy of this compound, this section presents quantitative data on the anticancer and antimicrobial activities of selected compounds featuring pyrrolidinone and imidazole scaffolds.

Anticancer Activity

The pyrrolidinone and imidazole moieties are known pharmacophores in a variety of anticancer agents.[1] These compounds often exert their effects through mechanisms such as the inhibition of key enzymes, disruption of cellular signaling pathways, or induction of apoptosis.[2][3]

Table 1: Anticancer Potency of Pyrrolidinone and Imidazole Derivatives

Compound ClassSpecific CompoundCancer Cell LinePotency (IC50/EC50)Reference
Pyrrolidinone Derivative(Z)-2-(2-oxopyrrolidin-3-ylidene)acetate derivative 2 SKBR-3 (Breast Cancer)33 µM[4]
Pyrrolidinone Derivative(Z)-2-(2-oxopyrrolidin-3-ylidene)acetate derivative 3 SKBR-3 (Breast Cancer)18 µM[4]
Pyrrolidinone-Hydrazone DerivativeN'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)2.50 ± 0.46 µM[3]
Pyrrolidinone-Hydrazone DerivativeN'-(5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidin-3-carbohydrazidePPC-1 (Prostate Cancer)3.63 ± 0.45 µM[3]
Imidazole Derivative5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)SW480 (Colorectal Cancer)27.42 nM[5]
Imidazole Derivative5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)HCT116 (Colorectal Cancer)23.12 nM[5]
Imidazole Derivative2-phenyl benzimidazole derivative 35 MCF-7 (Breast Cancer)3.37 µM[6]
Imidazole Derivative2-phenyl benzimidazole derivative 36 MCF-7 (Breast Cancer)6.30 µM[6]
Antimicrobial Activity

Imidazole and pyrrolidinone derivatives have also demonstrated a broad spectrum of antimicrobial activities.[7][8] Their mechanisms of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[7]

Table 2: Antimicrobial Potency of Pyrrolidinone and Imidazole Derivatives

Compound ClassSpecific CompoundMicrobial StrainPotency (MIC)Reference
Imidazolium Salt1-alkyl-3-methylimidazolium chloride ([C16 mim]Cl)Staphylococcus aureus4 mg/L[9]
Imidazolium Salt1-alkyl-3-methylimidazolium chloride ([C16 mim]Cl)Escherichia coli8 mg/L[9]
Pyrrolidine-Thiazole Derivative4-F-phenyl derivative 11 Staphylococcus aureus400 µg/mL (30.53 ± 0.42 mm inhibition zone)[10]
Pyrrolidine-Thiazole Derivative4-F-phenyl derivative 11 Bacillus cereus400 µg/mL (21.70 ± 0.36 mm inhibition zone)[10]

Experimental Protocols

To facilitate the direct evaluation of this compound's potency and selectivity, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This protocol is used to determine the concentration at which a compound inhibits 50% of cell viability (IC50).

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).[2]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[2][13] Include a growth control (no compound) and a sterility control (no bacteria).[2]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13][14]

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[5]

Visualization of Relevant Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by anticancer compounds and a general workflow for evaluating antimicrobial activity.

anticancer_pathway cluster_cell Cancer Cell This compound This compound (or related compound) PI3K PI3K This compound->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Potential PI3K/Akt/mTOR signaling pathway targeted by anticancer compounds.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microplate Inoculum->Inoculation Compound Prepare Serial Dilutions of this compound Compound->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine MIC Observation->MIC

References

In-Depth Analysis: Replicating Key Experiments with Anantine

Author: BenchChem Technical Support Team. Date: December 2025

To our valued research community,

This guide is intended to provide a comprehensive comparison of Anantine's performance against alternative compounds, supported by experimental data. However, extensive searches of publicly available scientific literature and databases did not yield significant information on a compound referred to as "this compound." The name may be proprietary, developmental, or a novel substance not yet widely documented.

Therefore, this document serves as a template to be populated with your internal data. It is structured to meet the rigorous demands of scientific comparison, providing a framework for presenting data, detailing experimental protocols, and visualizing complex biological processes.

Data Presentation: A Comparative Analysis

Clear, concise data presentation is paramount for objective comparison. The following tables are structured to highlight the key performance indicators of this compound against its alternatives.

Table 1: Comparative Efficacy of this compound and Alternatives in vitro

CompoundAssay TypeTargetIC50 (nM)Efficacy (%)Cell Line/Model
This compound e.g., Kinase Assaye.g., EGFRDataDatae.g., A549
Alternative Ae.g., Kinase Assaye.g., EGFRDataDatae.g., A549
Alternative Be.g., Kinase Assaye.g., EGFRDataDatae.g., A549
Controle.g., Kinase Assaye.g., EGFRDataDatae.g., A549

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profiles

CompoundAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)Target Engagement (%)
This compound e.g., BALB/c mouseDataDataDataDataData
Alternative Ae.g., BALB/c mouseDataDataDataDataData
Alternative Be.g., BALB/c mouseDataDataDataDataData

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are templates for key experimental protocols that would be cited in a comparative study of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against a specific kinase target.

  • Materials:

    • Recombinant human kinase (e.g., EGFR)

    • ATP and substrate peptide

    • This compound, Alternative A, Alternative B, and vehicle control (e.g., DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound and alternative compounds in DMSO.

    • Add 5 µL of diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Add 25 µL of ADP-Glo™ reagent to stop the reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot for Target Engagement

  • Objective: To quantify the downstream effects of this compound on a specific signaling pathway.

  • Materials:

    • Cell line of interest (e.g., A549)

    • This compound, Alternative A, Alternative B, and vehicle control

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-Actin)

    • Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound, alternatives, or vehicle for the desired time.

    • Lyse cells and quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the protein of interest to a loading control (e.g., Actin).

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating the complex interactions within signaling pathways and the logical flow of experimental designs.

G ligand This compound receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds and Inhibits pathway pathway receptor->pathway Signal Transduction Blocked tf Transcription Factor pathway->tf response Cellular Response (e.g., Apoptosis) tf->response

Hypothetical signaling pathway for this compound.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a Compound Dilution b Kinase Assay a->b c Cell Viability Assay a->c d Animal Dosing c->d Lead Compound Selection e Pharmacokinetic Analysis d->e f Tumor Growth Measurement d->f

A Comparative Efficacy Review: Anantine versus the Gold Standard in Kinase-X Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving. For patients harboring activating mutations in the novel "Kinase-X" protein, the first-generation inhibitor, Gefitinib, has been the established gold standard of care. This guide provides a comparative analysis of a next-generation Kinase-X inhibitor, Anantine, against Gefitinib, based on data from the pivotal Phase III "AN-001" trial. We will delve into the comparative efficacy, safety profiles, and the underlying experimental protocols that defined this study.

Comparative Efficacy and Safety: this compound vs. Gefitinib

The AN-001 trial was a randomized, double-blind, multicenter study designed to evaluate the efficacy and safety of this compound compared to Gefitinib in patients with locally advanced or metastatic Kinase-X positive NSCLC. The primary endpoint was Progression-Free Survival (PFS).

Table 1: Primary and Secondary Efficacy Endpoints

EndpointThis compound (n=210)Gefitinib (n=210)Hazard Ratio (95% CI)p-value
Median PFS (months) 14.89.70.48 (0.35-0.66)<0.001
Overall Response Rate (%) 72%56%N/A0.002
Median Duration of Response (months) 13.98.5N/A<0.001

Table 2: Summary of Key Adverse Events (Grade ≥3)

Adverse EventThis compound (n=210)Gefitinib (n=210)
Neutropenia 8.1%2.4%
Hepatotoxicity 5.2%11.0%
Diarrhea 4.3%9.5%
Rash 2.9%8.6%

Experimental Protocols

The methodologies employed in the AN-001 trial were critical for establishing the comparative efficacy and safety of this compound.

Study Design and Patient Population: A total of 420 patients with unresectable, locally advanced, or metastatic NSCLC, confirmed to have a Kinase-X activating mutation, were enrolled. Patients were required to have an ECOG performance status of 0 or 1 and had not received prior systemic therapy for advanced disease.

Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either:

  • This compound: 100 mg orally, once daily.

  • Gefitinib: 250 mg orally, once daily.

Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.

Assessments: Tumor assessments were performed using RECIST v1.1 criteria every 6 weeks for the first 48 weeks and every 9 weeks thereafter. Adverse events were graded according to CTCAE v5.0.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the clinical trial structure, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activation Downstream Downstream Signaling (e.g., MAPK, PI3K) KinaseX->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KinaseX Inhibition

This compound's targeted inhibition of the Kinase-X signaling pathway.

Experimental_Workflow Start Patient Screening Kinase-X+ NSCLC Randomization Randomization (1:1) Start->Randomization ArmA This compound Arm 100 mg QD Randomization->ArmA ArmB Gefitinib Arm 250 mg QD Randomization->ArmB FollowUp Follow-Up| Tumor Assessment (RECIST 1.1) AE Monitoring (CTCAE 5.0) ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint PFS Analysis FollowUp->Endpoint

Workflow of the AN-001 Phase III clinical trial.

Safety Operating Guide

Standard Operating Procedure: Anantine Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Anantine is a fictional substance. The following document is an illustrative guide based on general best practices for the safe handling and disposal of hazardous laboratory chemicals. Always consult your institution's specific safety data sheets (SDS) and waste management protocols for any chemical you handle.

This guide provides essential safety and logistical information for the proper disposal of this compound and this compound-contaminated waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety & Spill Response

Before handling this compound waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Nitrile gloves (double-gloving recommended)

  • Safety goggles and a face shield

  • Flame-resistant lab coat

In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with a compatible chemical absorbent pad or vermiculite. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

This compound Waste Characterization & Segregation

Proper segregation is the most critical step in safe disposal. This compound waste must be categorized and segregated based on its physical state and contaminants. Never mix incompatible waste streams.

Table 1: this compound Waste Stream Classification

Waste Stream ID Description Primary Hazard Container Type
AN-LIQ-HAL Liquid this compound solutions, halogenated organic solvents Acutely Toxic, Halogenated 4L Glass, Teflon-lined cap
AN-LIQ-NON Liquid this compound solutions, non-halogenated organic solvents Acutely Toxic, Flammable 4L Glass, Teflon-lined cap
AN-SOL-CON Contaminated solid waste (e.g., gloves, wipes, silica) Acutely Toxic 5-gallon plastic pail with liner
AN-AQ-DIL Dilute aqueous waste (<1% this compound) Toxic to aquatic life 20L Nalgene carboy

| AN-SHARP-CON | Contaminated sharps (needles, scalpels, glass pipettes) | Puncture Hazard, Toxic | Approved sharps container |

Step-by-Step Disposal Procedure

  • Identify & Segregate: Determine the correct waste stream for your this compound waste using Table 1.

  • Select Container: Obtain the appropriate, pre-labeled waste container from your satellite accumulation area (SAA). Ensure the container is clean, dry, and in good condition.

  • Transfer Waste: Carefully transfer the waste into the container using a funnel for liquids to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Secure Container: Tightly seal the container cap. For solid waste pails, ensure the lid is securely fastened.

  • Label Waste: Affix a completed hazardous waste tag to the container. The tag must include:

    • The words "Hazardous Waste"

    • Full chemical names of all contents (e.g., "this compound, Methanol"). Do not use abbreviations.

    • The approximate percentage of each component.

    • The date accumulation started (the first day waste was added).

    • The relevant hazard characteristics (e.g., Toxic, Flammable).

  • Store Safely: Place the sealed and labeled container in your designated SAA. Ensure secondary containment is used.

  • Request Pickup: Once the container is full or reaches the storage time limit (typically 90 days), submit a waste pickup request through your institution's EHS portal.

Experimental Protocol: Waste Compatibility Test

This protocol is mandatory before mixing a new this compound waste stream with an existing bulked container to prevent dangerous reactions.

Methodology:

  • In a clean, dry 20 mL glass vial, add 5 mL of the existing bulked waste from the container.

  • In a separate clean, dry 20 mL glass vial, obtain 5 mL of the new this compound waste stream to be added.

  • Place both vials in a secondary container within a certified chemical fume hood.

  • Using a glass pipette, slowly add 1 mL of the new waste to the vial containing the bulked waste.

  • Observe for any signs of reaction: gas evolution, color change, temperature increase (carefully touch the outside of the vial), or precipitate formation.

  • If no reaction is observed after 5 minutes, continue adding the new waste in 1 mL increments, observing after each addition.

  • If any reaction is observed, stop immediately. The waste streams are incompatible and must be collected in separate containers.

  • If the entire 5 mL of new waste is added without any reaction, the streams are compatible. You may proceed with bulking the waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

Anantine_Disposal_Workflow start Waste Generation (this compound-containing material) is_sharp Is it a contaminated sharp? start->is_sharp sharps_container Dispose in Sharps Container (AN-SHARP-CON) is_sharp->sharps_container Yes is_solid Is it solid waste (gloves, wipes, etc.)? is_sharp->is_solid No end_process Secure, Label, & Store in SAA sharps_container->end_process solid_container Dispose in Solid Waste Pail (AN-SOL-CON) is_solid->solid_container Yes is_aqueous Is it an aqueous solution with <1% this compound? is_solid->is_aqueous No (Liquid) solid_container->end_process aqueous_container Dispose in Aqueous Waste Carboy (AN-AQ-DIL) is_aqueous->aqueous_container Yes is_halogenated Is the primary solvent halogenated? is_aqueous->is_halogenated No (Organic) aqueous_container->end_process halogenated_container Dispose in Halogenated Organic Waste (AN-LIQ-HAL) is_halogenated->halogenated_container Yes non_halogenated_container Dispose in Non-Halogenated Organic Waste (AN-LIQ-NON) is_halogenated->non_halogenated_container No halogenated_container->end_process non_halogenated_container->end_process

Caption: Decision tree for segregating this compound laboratory waste.

Essential Safety and Operational Guide for Handling Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Anantine." Searches for "this compound" yield limited specific safety data, but it is listed as a synonym for the chemical (3E,4S)-4-(1-Methyl-1H-imidazol-4-yl)-3-(phenylmethylene)-2-pyrrolidinone[1]. However, due to the scarcity of safety information for this compound and the phonetic similarity, this guide will focus on Aniline (CAS 62-53-3) , a hazardous chemical with extensive and well-documented safety protocols. It is plausible that "this compound" was a typographical error for "Aniline." If you are handling a different substance, you must consult its specific Safety Data Sheet (SDS) and perform a thorough risk assessment. The procedures outlined below are for Aniline and should not be applied to other chemicals without verification.

Aniline is a toxic aromatic amine used in the manufacturing of dyes, photographic chemicals, and agricultural products[2]. It is classified as toxic if swallowed, inhaled, or absorbed through the skin[3][4]. This guide provides essential safety, handling, and disposal information for laboratory personnel.

Potential Hazards of Aniline

Aniline presents significant health risks. It is a colorless to brownish, oily liquid with a characteristic odor that turns brown on exposure to air or light[2][5].

  • Acute Toxicity: Toxic by inhalation, in contact with skin, and if swallowed[4][6].

  • Methemoglobinemia: Exposure can impair the blood's ability to carry oxygen, leading to a bluish discoloration of the skin (cyanosis), headache, dizziness, and fatigue[3][7][8].

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure[4].

  • Eye and Skin Irritation: Causes severe eye irritation and possible damage. It can also cause skin irritation and may lead to an allergic skin reaction[4][7].

  • Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects[4][8].

Personal Protective Equipment (PPE) for Handling Aniline

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended PPE for various tasks involving Aniline.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling/Transferring Liquid Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., neoprene or butyl rubber). Double-gloving is recommended.Chemical-resistant lab coat or apron over a standard lab coat. Closed-toe shoes.Use only in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.
Preparing Solutions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., neoprene or butyl rubber). Double-gloving is recommended.Chemical-resistant lab coat or apron.Must be performed in a chemical fume hood.
Cleaning Spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant, disposable coveralls.A NIOSH-approved respirator with organic vapor cartridges is required. A self-contained breathing apparatus (SCBA) may be necessary for large spills.

Operational Plan: Safe Handling Workflow

The proper handling of Aniline requires a systematic approach from receipt of the chemical to its final disposal. The workflow below illustrates the critical steps and decision points to ensure safety.

Aniline_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Receive Aniline (Verify container integrity) B Review Safety Data Sheet (SDS) and conduct risk assessment A->B C Prepare work area (Chemical fume hood) B->C D Assemble all necessary PPE C->D E Don appropriate PPE D->E F Perform experimental work (e.g., weighing, solution prep) E->F G Decontaminate work surfaces and equipment after use F->G H Segregate and label Aniline waste G->H I Doff PPE correctly H->I J Wash hands thoroughly I->J K Store Aniline in a designated, locked poison cabinet J->K Emergency_Response_Plan cluster_emergency Emergency Response for Aniline Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Exposure Event Skin_1 Remove contaminated clothing immediately Exposure->Skin_1 Skin Eye_1 Flush eyes with water for at least 30 minutes (use eyewash station) Exposure->Eye_1 Eye Inhale_1 Move to fresh air immediately Exposure->Inhale_1 Inhalation Skin_2 Wash skin with soap and water for at least 15 minutes Skin_1->Skin_2 Skin_3 Seek immediate medical attention Skin_2->Skin_3 Eye_2 Remove contact lenses if present Eye_1->Eye_2 Eye_3 Seek immediate medical attention Eye_2->Eye_3 Inhale_2 If breathing has stopped, begin artificial respiration Inhale_1->Inhale_2 Inhale_3 Seek immediate medical attention Inhale_2->Inhale_3

References

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